Levofloxacin N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAUMUQGRQERL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151865 | |
| Record name | Levofloxacin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117678-38-3 | |
| Record name | Levofloxacin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Levofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin N-oxide is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. It is also identified as a degradation product of levofloxacin, particularly upon exposure to daylight.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
This compound is formed by the oxidation of the nitrogen atom on the methylpiperazinyl ring of levofloxacin. This structural modification results in the formation of an N-oxide functional group.
Chemical Name: (3S)-9-Fluoro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][4]benzoxazine-6-carboxylic acid
Synonyms: Levofloxacin Impurity C, (S)-4-(6-Carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinolin-10-yl)-1-methylpiperazine 1-oxide
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀FN₃O₅ | |
| Molecular Weight | 377.37 g/mol | |
| CAS Number | 117678-38-3 | |
| Appearance | Off-White to Pale Green Solid | |
| Melting Point | >146°C (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication) | |
| pKa | 5.19 ± 0.40 (Predicted) |
Synthesis of this compound
An established method for the preparation of this compound involves the direct oxidation of levofloxacin using a suitable oxidizing agent, such as hydrogen peroxide.
Experimental Protocol: Synthesis of this compound
A patented method for the synthesis of this compound is as follows:
-
Dissolution: Levofloxacin (0.03 mol) is mixed with 500 mL of 0.1 mol/L hydrochloric acid solution. The mixture is heated to 80-100°C with stirring until complete dissolution.
-
Oxidation: The solution is cooled to 60-80°C. 100 mL of 30% (w/w) hydrogen peroxide solution is added in three portions. After each addition, the reaction is allowed to proceed for 3-5 hours.
-
Isolation: The resulting reaction solution is dried by distillation.
-
Purification: The residue is recrystallized from water to yield this compound with a reported purity of over 99.5%.
This method provides a straightforward and high-yield route to this compound, suitable for producing a reference standard.
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While comprehensive, publicly available spectra for this compound are limited, this section outlines the expected spectral features and provides data for the parent compound, levofloxacin, for comparative purposes.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight of this compound.
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Expected Molecular Ion: [M+H]⁺ = 378.14
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Data for Levofloxacin (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.66 (s) | 147.9 |
| H-5 | 7.91 (d) | 138.9 |
| H-8 | 7.58 (d) | 120.2 |
| H-4'a, H-4'b | 4.43 (m) | 66.5 |
| H-3'a, H-3'b | 4.34 (m) | 49.5 |
| H-10', H-12' | 3.35 (m) | 50.1 |
| H-9', H-13' | 2.89 (m) | 55.2 |
| CH₃ | 2.33 (s) | 43.1 |
| C-4 | 176.5 | - |
| C-6 | 166.7 | - |
| C-4a | 156.9 | - |
| C-7 | 145.4 | - |
| C-10a | 125.8 | - |
| C-5a | 111.4 | - |
| C-9 | 106.3 | - |
Data is for the parent compound, Levofloxacin, and is provided for reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be similar to that of levofloxacin, with the addition of a characteristic N-O stretching vibration.
Key IR Absorptions for Levofloxacin
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (carboxylic acid) |
| ~2900 | C-H stretch |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1620 | C=O stretch (pyridone) |
| ~1300 | C-N stretch |
| ~1200 | C-F stretch |
Data is for the parent compound, Levofloxacin, and is provided for reference. The N-O stretch in this compound is expected in the 950-970 cm⁻¹ region.
Biological Activity and Significance
This compound is considered a minor and pharmacologically inactive metabolite of levofloxacin. Its primary significance in drug development is as an impurity and a reference standard for analytical and stability studies of levofloxacin.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The information presented is intended to be a valuable resource for scientists and professionals involved in the research and development of fluoroquinolone antibiotics. The provided data and protocols can aid in the identification, synthesis, and analysis of this important metabolite and impurity of levofloxacin.
References
Physicochemical Properties of Levofloxacin N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Levofloxacin N-oxide, a primary metabolite and degradation product of the widely used antibiotic, Levofloxacin. Understanding these properties is crucial for its identification, quantification, and for assessing its potential impact in pharmaceutical formulations and toxicological studies.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound compiled from various scientific sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₀FN₃O₅ | [1][2][3] |
| Molecular Weight | 377.37 g/mol | [4][5] |
| CAS Number | 117678-38-3 | |
| Melting Point | >146°C (decomposes) | |
| pKa (Strongest Acidic) | 5.19 ± 0.40 (Predicted) | |
| pKa (Strongest Basic) | 2.69 (Predicted) | |
| Water Solubility | 0.685 mg/mL (Predicted) | |
| Solubility in other solvents | Slightly soluble in DMSO and Methanol (sonication may be required). Slightly soluble in aqueous base. | |
| Appearance | Off-White to Pale Green Solid | |
| logP | -0.4 to -1.03 (Predicted) | |
| Polar Surface Area | 96.96 Ų to 101.20 Ų |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. These protocols are based on established analytical techniques for pharmaceutical compounds.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
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Preparation of a Saturated Solution:
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Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed, temperature-controlled vessel (e.g., a glass flask).
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Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.
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Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) is recommended.
-
-
Quantification:
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Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a calibration curve with known concentrations of this compound to quantify the concentration in the sample.
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Data Reporting:
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Express the solubility in mg/mL or mol/L at the specified temperature and pH.
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Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.
Methodology:
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Sample Preparation:
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Accurately weigh and dissolve a known amount of this compound in a suitable solvent, typically a co-solvent system like methanol-water or acetonitrile-water, to ensure complete dissolution. The final concentration should be in the range of 1-10 mM.
-
-
Titration Setup:
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Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
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Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
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Maintain a constant ionic strength in the solution by adding a background electrolyte like potassium chloride (KCl).
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.
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Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
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The pKa values can be determined from the inflection points of the titration curve. This is often done by calculating the first or second derivative of the curve, where the pKa corresponds to the pH at the half-equivalence point.
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Synthesis of this compound
This compound can be synthesized by the oxidation of Levofloxacin. A common method involves the use of hydrogen peroxide.
Methodology:
-
Reaction Setup:
-
Dissolve Levofloxacin in a suitable solvent, such as a dilute acidic solution (e.g., 0.1 M HCl) or glacial acetic acid, with gentle heating (e.g., 60-80°C) and stirring until fully dissolved.
-
-
Oxidation:
-
Gradually add a 30% hydrogen peroxide solution to the reaction mixture in portions. The reaction is typically maintained at an elevated temperature (e.g., 60-80°C) for several hours. The progress of the reaction can be monitored by a suitable analytical technique like HPLC.
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-
Work-up and Purification:
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After the reaction is complete, the reaction mixture is cooled.
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The solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent, such as water, to yield pure this compound.
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Analytical Characterization (HPLC Method)
High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of this compound, often as an impurity in Levofloxacin drug substances.
Methodology (based on USP monograph for Levofloxacin impurities):
-
Chromatographic System:
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Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A buffered aqueous-organic mobile phase is typical. For example, a gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
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Flow Rate: Approximately 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, for instance, 40°C.
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Detection: UV detection at a wavelength where both Levofloxacin and this compound have significant absorbance (e.g., 294 nm).
-
-
Sample Preparation:
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Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable diluent to a known concentration.
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-
Analysis:
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Inject a defined volume of the sample solution into the HPLC system.
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Identify the this compound peak based on its retention time relative to a reference standard.
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Quantify the amount of this compound by comparing its peak area to that of a calibrated reference standard.
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Visualized Workflow
The following diagram illustrates a typical workflow for the formation, isolation, and analysis of this compound.
Caption: Workflow for this compound formation and analysis.
References
Levofloxacin N-oxide: A Technical Overview of its Role as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levofloxacin N-oxide is recognized as a minor metabolite of the potent fluoroquinolone antibiotic, levofloxacin.[1][2][3] Current scientific literature indicates that this metabolite does not possess any significant pharmacological or antibacterial activity.[1][3] Therefore, a discussion of its "mechanism of action" is, in essence, a discussion of its metabolic origin and its lack of interaction with the bacterial targets of its parent compound. This guide provides a comprehensive overview of the formation of this compound, the well-established mechanism of action of levofloxacin, and the experimental approaches used to determine the activity of such compounds.
Metabolism of Levofloxacin to this compound
Levofloxacin undergoes limited metabolism in humans, with the majority of the administered dose being excreted unchanged in the urine. Less than 5% of a dose is recovered as metabolites, primarily desmethyl-levofloxacin and this compound. The formation of this compound is an oxidation reaction that occurs on the nitrogen atom of the methylpiperazinyl substituent. While the specific enzymes responsible for this transformation have not been fully elucidated, it is a recognized metabolic pathway for levofloxacin.
The metabolic conversion of levofloxacin to its N-oxide metabolite is a critical consideration in pharmacokinetic and pharmacodynamic studies, as it represents a route of elimination and potential for drug-drug interactions.
Mechanism of Action of the Parent Compound: Levofloxacin
The profound antibacterial efficacy of levofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of levofloxacin.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the principal target.
Levofloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.
Quantitative Data on Levofloxacin Activity
The following table summarizes key quantitative data for the parent drug, levofloxacin, against various bacterial strains. Data for this compound is not available in the literature, which is consistent with its classification as an inactive metabolite.
| Parameter | Organism | Value | Reference |
| MIC90 | Streptococcus pneumoniae | 1-2 µg/mL | |
| MIC90 | Staphylococcus aureus | 2-4 fold more active than ciprofloxacin | |
| MIC90 | Escherichia coli | 2-4 fold less active than ciprofloxacin | |
| IC50 (DNA Gyrase) | Escherichia coli | 0.65 µg/mL | |
| IC50 (DNA Gyrase) | Enterococcus faecalis | 28.1 µg/mL | |
| IC50 (Topo IV) | Enterococcus faecalis | 8.49 µg/mL |
Experimental Protocols
To experimentally verify the lack of antibacterial activity of this compound, the following standard protocols would be employed.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Serial Dilution: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. Levofloxacin is used as a comparator.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
DNA Gyrase and Topoisomerase IV Inhibition Assays
Objective: To measure the in vitro inhibition of purified bacterial DNA gyrase or topoisomerase IV.
Methodology (DNA Gyrase Supercoiling Assay):
-
Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and an appropriate buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. Levofloxacin is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling of the plasmid DNA by the enzyme.
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Termination and Electrophoresis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
Data Analysis: The intensity of the supercoiled DNA band is quantified. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated. A similar protocol is used for topoisomerase IV, typically using a decatenation assay with kinetoplast DNA as the substrate.
Conclusion
This compound is a pharmacologically inactive, minor metabolite of levofloxacin. Its primary relevance in a drug development context is in the understanding of the overall pharmacokinetic profile of the parent drug. The potent antibacterial activity of levofloxacin is exclusively attributed to its direct inhibition of bacterial DNA gyrase and topoisomerase IV. Standard in vitro assays, such as MIC determination and enzyme inhibition assays, are the established methods for confirming the lack of activity of metabolites like this compound.
References
Levofloxacin N-oxide: A Comprehensive Technical Review of its Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin N-oxide is a primary metabolite of the widely used fluoroquinolone antibiotic, levofloxacin. While levofloxacin is celebrated for its broad-spectrum antibacterial efficacy, its N-oxide metabolite is generally considered to be pharmacologically inactive. This technical guide provides an in-depth review of the available scientific literature on the biological activity of this compound, with a focus on its antibacterial, cytotoxic, and pharmacokinetic properties. This document synthesizes the current understanding of this compound, presenting quantitative data where available, and detailing relevant experimental methodologies. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Introduction
Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] Following administration, levofloxacin is minimally metabolized in humans, with the majority of the dose excreted unchanged in the urine.[2] One of the identified minor metabolites is this compound.[4] As a metabolite and a potential impurity in levofloxacin drug products, understanding the biological profile of this compound is crucial for a complete safety and efficacy assessment of the parent drug.
Physicochemical Properties
This compound is formed by the oxidation of the nitrogen atom in the piperazinyl ring of levofloxacin. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₂₀FN₃O₅ |
| Molecular Weight | 377.37 g/mol |
| CAS Number | 117678-38-3 |
| Appearance | White to off-white powder |
| Solubility | Soluble in acidic aqueous solutions |
Biological Activity
Antibacterial Activity
Cytotoxicity and Genotoxicity
While generally considered to have a low toxic potential, the genotoxicity of this compound has been investigated as it is a known impurity in levofloxacin preparations. A key study evaluated its potential for genotoxicity using both in silico and in vitro methods.
An in silico analysis using the Derek software package identified a structural alert for quinolone-3-carboxylic acid or naphthyridine analogues, suggesting a potential for genotoxicity. However, subsequent in vitro assays provided a more comprehensive assessment of its risk.
The results of the in vitro genotoxicity assays are summarized in the table below.
| Assay | Cell Line | Treatment Concentrations | Metabolic Activation (S9 Mix) | Results | Reference |
| Mouse Lymphoma Assay (MLA) | L5178Y | Not specified | With and Without | Not mutagenic | |
| Chromosome Aberration Assay | Chinese Hamster Lung (CHL) | Up to 1 mg/mL | With and Without | No significant increase in structural aberrations without S9 mix. Statistically significant increase (6.5% aberration rate) at 1 mg/mL with S9 mix. |
Based on these findings, the study concluded that this compound could be controlled as a non-genotoxic impurity despite the structural alert.
Pharmacokinetics
Levofloxacin undergoes limited metabolism in humans, with less than 5% of an administered dose being recovered as metabolites in the urine. This compound, along with desmethyl-levofloxacin, is one of the two primary metabolites identified. The formation of this compound occurs through the oxidation of the N-methylpiperazinyl moiety. Due to its minor metabolic contribution, detailed pharmacokinetic parameters specifically for this compound (e.g., Cmax, T½, AUC) are not extensively documented in the literature. The primary route of elimination for levofloxacin and its metabolites is renal.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of levofloxacin using hydrogen peroxide. The following protocol is based on a patented method.
Materials:
-
Levofloxacin
-
0.1 M Hydrochloric acid solution
-
30% Hydrogen peroxide solution
-
Deionized water
Procedure:
-
Mix levofloxacin (0.03 mol) with 500 mL of 0.1 M hydrochloric acid solution.
-
Heat the mixture to 80-100°C with stirring until the levofloxacin is completely dissolved.
-
Cool the solution to 60-80°C.
-
Add 100 mL of 30% hydrogen peroxide solution to the reaction mixture.
-
Maintain the temperature at 60-80°C and allow the reaction to proceed for 3-5 hours.
-
Repeat the addition of 100 mL of 30% hydrogen peroxide solution two more times, with a 3-5 hour reaction time after each addition.
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After the final reaction period, distill the reaction solution to dryness.
-
Recrystallize the resulting residue from water to obtain purified this compound.
Caption: Workflow for the synthesis of this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound stock solution
-
Positive control antibiotic (e.g., levofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no antibiotic).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Caption: Experimental workflow for MIC determination.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well tissue culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.
Signaling Pathways and Mechanism of Action
There is no evidence in the current scientific literature to suggest that this compound interacts with specific signaling pathways or possesses a distinct mechanism of action leading to a biological effect. Its parent compound, levofloxacin, acts by inhibiting bacterial DNA gyrase and topoisomerase IV. The structural modification in this compound, specifically the oxidation of the piperazinyl nitrogen, likely hinders its ability to bind effectively to these bacterial enzymes, rendering it inactive as an antibacterial agent.
Caption: Metabolic conversion of Levofloxacin to this compound.
Conclusion
This compound is a minor, pharmacologically inactive metabolite of levofloxacin. The available data indicates that it does not possess significant antibacterial activity. While a structural alert for genotoxicity exists, in vitro studies suggest it can be controlled as a non-genotoxic impurity. Its formation represents a minor metabolic pathway for levofloxacin, with the majority of the parent drug being excreted unchanged. For researchers and drug development professionals, this compound is primarily of interest as a metabolite and a potential impurity in drug formulations, rather than as a biologically active compound. Further studies would be required to definitively characterize its interaction, or lack thereof, with various biological systems.
References
Levofloxacin N-oxide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely prescribed to treat a variety of bacterial infections. Its metabolic fate in humans is limited, with the majority of the drug excreted unchanged. One of the two primary metabolites identified is levofloxacin N-oxide. This technical guide provides a comprehensive review of the existing literature on this compound, covering its synthesis, metabolism, analytical determination, and toxicological assessment. While this compound is a minor metabolite and considered pharmacologically inactive, its characterization is crucial for a complete understanding of the parent drug's disposition and for impurity profiling in pharmaceutical preparations.[1][2][3] It is also a known degradation product of levofloxacin, forming upon exposure to daylight.[2]
Physicochemical Properties
This compound is the N-oxidized derivative of the piperazinyl group of levofloxacin. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₀FN₃O₅ | [4] |
| Molecular Weight | 377.37 g/mol | |
| CAS Number | 117678-38-3 | |
| Appearance | Solid | |
| Solubility | DMSO: 50 mg/mL (with sonication); Methanol: Slightly soluble |
Metabolism and Pharmacokinetics
In humans, levofloxacin undergoes minimal metabolism, with less than 5% of an administered dose being recovered in the urine as its metabolites. The two identified metabolites are desmethyl-levofloxacin and this compound. The formation of this compound occurs through the oxidation of the nitrogen atom in the methyl-piperazinyl ring. The specific enzymes responsible for this oxidation have not been definitively identified. Due to its status as a minor metabolite with no significant pharmacological activity, dedicated pharmacokinetic studies on this compound are not available in the reviewed literature. The pharmacokinetic profile of the parent drug, levofloxacin, is well-characterized, with a plasma elimination half-life of 6 to 8 hours in individuals with normal renal function.
Metabolic pathway of levofloxacin to this compound.
Synthesis of this compound
The chemical synthesis of this compound is primarily documented in patents, where it is prepared for use as a reference standard for impurity analysis. The general principle involves the oxidation of the tertiary amine in the piperazinyl ring of levofloxacin.
Experimental Protocol: Oxidation with Hydrogen Peroxide
A common method for the synthesis of this compound involves the use of hydrogen peroxide as the oxidizing agent. The following protocol is a composite based on descriptions found in patent literature.
Materials:
-
Levofloxacin
-
0.1 M Hydrochloric acid or Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Phosphotungstic acid, phosphomolybdic acid, or sodium tungstate (catalyst, optional)
-
Recrystallization solvent (e.g., water, methanol, or ethanol)
Procedure:
-
Dissolve levofloxacin in the chosen acidic solvent (hydrochloric acid or glacial acetic acid) with stirring and gentle heating (60-100°C).
-
If using a catalyst, add it to the solution.
-
Gradually add the 30% hydrogen peroxide solution to the reaction mixture in portions. Maintain the reaction temperature between 60-80°C.
-
Allow the reaction to proceed for several hours after each addition of hydrogen peroxide. The total reaction time can range from 6 to 15 hours.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess solvent and hydrogen peroxide by vacuum distillation.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield this compound.
Note: This is a generalized protocol. For precise quantities and reaction conditions, consulting the specific patent literature is recommended.
References
An In-depth Technical Guide to Levofloxacin N-oxide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin N-oxide is primarily recognized as a major metabolite of Levofloxacin, a third-generation fluoroquinolone antibiotic. It is also known to be a degradation product of Levofloxacin, forming upon exposure to daylight or hydrogen peroxide.[1][2][3] While considered pharmacologically inactive, the characterization and synthesis of this compound are crucial for understanding the metabolism and stability of the parent drug, Levofloxacin. This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to this compound.
Discovery and History
The discovery of this compound is intrinsically linked to the development and metabolic studies of its parent compound, Levofloxacin. Levofloxacin, the S-(-) isomer of ofloxacin, was synthesized and developed by scientists at Daiichi Seiyaku and first received marketing approval in Japan in 1993.[4] Subsequent pharmacokinetic studies in humans identified two primary metabolites: desmethyl-levofloxacin and this compound.[5] These metabolites are formed in very small amounts, with less than 5% of an administered dose of Levofloxacin being recovered in the urine as these forms, indicating that Levofloxacin undergoes limited metabolism in humans. The enzymes responsible for the N-oxidation of Levofloxacin have not been definitively identified. Initially identified as a metabolite, this compound was also later characterized as a photodegradation product of Levofloxacin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₀FN₃O₅ | |
| Molecular Weight | 377.37 g/mol | |
| CAS Number | 117678-38-3 | |
| Appearance | Solid | |
| Melting Point | >146°C (decomposes) | |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble (sonicated) | |
| InChI Key | MVLAUMUQGRQERL-JTQLQIEISA-N | |
| SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC--INVALID-LINK--(C)[O-])F)C(=O)O |
Pharmacokinetics and Metabolism
This compound is a minor metabolite of Levofloxacin and is considered to have no relevant pharmacological activity. The majority of an administered dose of Levofloxacin is excreted unchanged in the urine.
| Pharmacokinetic Parameter (of Levofloxacin) | Value | Reference |
| Bioavailability | ~99% (oral) | |
| Protein Binding | 24-38% | |
| Metabolism | Limited (<5% recovered as desmethyl and N-oxide metabolites) | |
| Elimination Half-life | 6-8 hours | |
| Excretion | Primarily renal (>87% as unchanged drug in urine) |
Experimental Protocols
Synthesis of this compound
A patented method for the preparation of this compound is as follows:
Materials:
-
Levofloxacin
-
0.1 mol/L Hydrochloric acid solution
-
30% (mass concentration) Hydrogen peroxide solution
Procedure:
-
Mix Levofloxacin and 0.1 mol/L hydrochloric acid solution in a proportion of 0.03 mol : 500 ml.
-
Dissolve the mixture at a temperature between 80 and 100°C.
-
Cool the solution to a temperature between 60 and 80°C.
-
Add 100 ml of 30% hydrogen peroxide solution in three portions.
-
Allow the reaction to proceed for 3 to 5 hours after each addition.
-
After the reaction is complete, dry the reaction solution by distillation.
-
Recrystallize the residue from water to obtain this compound.
This method is reported to have a yield of 88.7% and a product purity of over 99.5%.
Genotoxicity Assessment of this compound
A study investigating the genotoxicity of this compound employed the following in vitro assays:
1. Mouse Lymphoma Assay (MLA)
-
Cell Line: L5178Y TK+/- mouse lymphoma cells.
-
Procedure:
-
Cells were exposed to this compound at concentrations of 1.25 mg/mL and 0.625 mg/mL for 4 hours, both with and without a metabolic activation system (S9 mix).
-
Following exposure, cells were washed and cultured for a 2-day expression period to allow for the expression of any TK-/- mutations.
-
Cells were then plated in 96-well plates in both normal medium and medium containing trifluorothymidine (TFT) to select for TK-/- mutants.
-
After 10-14 days of incubation, colonies were counted to determine the mutant frequency.
-
-
Results: this compound was not found to be mutagenic in the MLA test.
2. Chromosome Aberration Assay
-
Cell Line: Chinese Hamster Lung (CHL) cells.
-
Procedure:
-
CHL cells were treated with this compound at concentrations of 1, 0.5, and 0.25 mg/mL for 6 hours in the absence of S9 mix, and for 6 hours in the presence of S9 mix.
-
Colcemid was added for the final 2 hours of culture to arrest cells in metaphase.
-
Cells were harvested, treated with a hypotonic solution, and fixed.
-
Chromosome preparations were made on glass slides and stained with Giemsa.
-
Metaphase cells were analyzed for structural and numerical chromosome aberrations.
-
-
Results: A statistically significant increase in structural chromosome aberrations was observed at the highest concentration (1 mg/mL) in the presence of the S9 mix. However, based on the overall results of both assays, the study concluded that this compound could be controlled as a non-genotoxic impurity.
Visualizations
Caption: Metabolic conversion of Levofloxacin.
Caption: Key experimental workflows.
References
The Role of Levofloxacin N-oxide in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a widely prescribed therapeutic agent valued for its broad-spectrum activity and favorable pharmacokinetic profile. While it is predominantly eliminated from the body unchanged, a small fraction undergoes metabolism to form minor metabolites, including Levofloxacin N-oxide. This technical guide provides an in-depth examination of the role of this compound in the broader context of levofloxacin's metabolism. It consolidates available quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in drug metabolism and development, highlighting both the current understanding and the existing knowledge gaps regarding this minor metabolite.
Introduction
Levofloxacin is the optically active S-(-) isomer of ofloxacin and exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. Its clinical success is due in part to its high oral bioavailability (approximately 99%) and extensive distribution throughout the body[1][2]. The disposition of levofloxacin in humans is characterized by predominant renal excretion of the parent drug, with metabolism playing a minimal role[1][2]. Two primary metabolites have been identified in humans: desmethyl-levofloxacin and this compound. Both are considered to be pharmacologically inactive. This guide focuses specifically on this compound, exploring its formation, pharmacokinetic relevance, and the analytical methodologies used for its study.
Metabolic Pathway of Levofloxacin
Levofloxacin undergoes limited metabolism in humans, with less than 5% of an administered dose being recovered in the urine as its two main metabolites, desmethyl-levofloxacin and this compound. The primary metabolic transformation leading to the formation of this compound is the oxidation of the nitrogen atom on the methyl-piperazine ring.
While the specific human enzymes responsible for the N-oxidation of levofloxacin have not been definitively ascertained, the reaction is characteristic of Flavin-containing monooxygenases (FMOs) or Cytochrome P450 (CYP) enzymes. FMOs are known to catalyze the N-oxidation of various xenobiotics containing a soft-nucleophilic nitrogen atom, a key feature of the piperazine ring in levofloxacin. In vitro studies have shown that levofloxacin has a weak inhibitory effect on the CYP2C9 isoform, but its role in levofloxacin's own metabolism is not established.
Figure 1: Metabolic pathway of Levofloxacin.
Quantitative Pharmacokinetic Data
The vast majority of pharmacokinetic research has focused on the parent drug, levofloxacin, due to its therapeutic importance and high rate of unchanged excretion. Data specifically detailing the pharmacokinetic parameters of this compound in humans are scarce in publicly available literature. The tables below summarize the key parameters for levofloxacin.
Table 1: Single-Dose Pharmacokinetic Parameters of Oral Levofloxacin in Healthy Adults
| Parameter | 250 mg Dose | 500 mg Dose | 500 mg Dose |
| Cmax (mg/L) | ~2.8 | ~5.2 | 4.79 ± 1.40 |
| Tmax (h) | 1 - 2 | 1 - 2 | 2.08 ± 0.84 |
| AUC (mg·h/L) | - | - | 10.8 ± 4.60 |
| t½ (h) | 6 - 8 | 6 - 8 | 6.86 ± 2.12 |
| Volume of Distribution (Vd/F; L) | - | - | 109 ± 64 |
| Oral Bioavailability | ~99% | ~99% | - |
Data are presented as mean ± standard deviation where available.
Table 2: Excretion and Metabolism Data
| Parameter | Value | Reference |
| Urinary Excretion (Unchanged drug, 48h) | ~87% | |
| Fecal Excretion (72h) | <4% | |
| Urinary Excretion (as Metabolites) | <5% |
Experimental Protocols
The quantification of levofloxacin and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, or tandem mass spectrometry (LC-MS/MS) for higher sensitivity.
Protocol: HPLC-UV Method for Levofloxacin in Human Plasma
This section details a representative HPLC-UV method adapted from published literature for the determination of levofloxacin in human plasma. While this specific protocol was validated for the parent drug, it serves as a foundational method that could be adapted to include the simultaneous determination of this compound, provided appropriate reference standards and validation are performed.
Objective: To quantify the concentration of levofloxacin in human plasma samples.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Kromasil C18, 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
Levofloxacin reference standard
-
Ciprofloxacin (Internal Standard, IS)
-
Human plasma (drug-free)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a solution of acetonitrile, water, phosphoric acid, and triethylamine in the ratio of 14:86:0.6:0.3 (v/v/v/v).
-
Degas the mobile phase prior to use.
-
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of levofloxacin and ciprofloxacin (IS) in a suitable solvent.
-
Calibration Standards: Serially dilute the levofloxacin stock solution with drug-free human plasma to prepare calibration standards over a concentration range of 0.05-5.0 µg/mL.
-
Sample Pre-treatment (Protein Precipitation): To a 200 µL aliquot of plasma sample (or standard), add the internal standard and 400 µL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Inject a portion (e.g., 20 µL) of the clear supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid:Triethylamine (14:86:0.6:0.3, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 294 nm
-
Column Temperature: Ambient
-
Data Analysis:
-
Identify and integrate the peaks corresponding to levofloxacin and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (levofloxacin/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of levofloxacin in the unknown samples by interpolation from the calibration curve.
In Vitro CYP Inhibition Assay Workflow
An in vitro study was conducted to assess the potential of this compound to inhibit major cytochrome P450 enzymes. The workflow for such an assay is visualized below. This is crucial for evaluating the potential for drug-drug interactions (DDIs) mediated by metabolites.
References
Spectroscopic Analysis of Levofloxacin N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin N-oxide is a primary metabolite and a significant degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its identification and characterization are crucial for drug stability studies, impurity profiling, and pharmacokinetic analysis. This technical guide provides a comprehensive overview of the spectroscopic methods used to analyze this compound, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document synthesizes available data to offer a core reference for researchers and professionals in the pharmaceutical sciences.
Introduction
Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used antibiotic. Its efficacy and safety are well-established; however, like all pharmaceuticals, it is susceptible to degradation, forming various byproducts. This compound is a notable degradation product formed when Levofloxacin is exposed to daylight or oxidizing agents such as hydrogen peroxide.[1][2] It is also identified as a metabolite in humans.[3] Understanding the spectroscopic signature of this compound is essential for its detection and quantification in pharmaceutical formulations and biological matrices.
Chemical Structure and Properties
-
Molecular Weight: 377.37 g/mol
-
IUPAC Name: (2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
-
CAS Number: 117678-38-3
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of this compound. Under soft ionization conditions, such as electrospray ionization (ESI), the protonated molecule is readily observed.
| Ion | m/z Value | Interpretation |
| [M+H]⁺ | 378.1 | Protonated parent molecule |
| [M+H−H₂O]⁺ | 360.1 | Loss of a water molecule |
| [M+H−CO]⁺ | 350.1 | Loss of carbon monoxide |
| [M+H−H₂O−CO]⁺ | 332.1 | Sequential loss of water and carbon monoxide |
| [M-O+H]⁺ | 362.0 | Loss of an oxygen atom from the N-oxide moiety |
| [M-CO₂H]⁺ | 334.0 | Decarboxylation of the parent ion |
Table 1: Mass Spectrometric Data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
While Levofloxacin exhibits a characteristic UV absorption maximum (λmax) around 290 nm, this compound shows a distinct absorption profile. An HPLC method utilizing UV detection for the analysis of this compound specifies a detection wavelength of 325 nm, indicating a significant absorption band at this wavelength.
| Compound | λmax (nm) | Solvent/Method |
| Levofloxacin | ~290 | Various Solvents |
| This compound | 325 | Mobile Phase (D-phenylalanine-copper sulfate solution-methanol) |
Table 2: UV-Visible Spectroscopic Data for Levofloxacin and this compound.
Infrared (IR) Spectroscopy
Detailed experimental IR spectral data for this compound is not widely available in peer-reviewed literature. However, analysis of its structure allows for the prediction of characteristic absorption bands. The presence of the N-oxide functional group is expected to introduce a characteristic N-O stretching vibration. For comparison, the IR spectrum of Levofloxacin shows key absorptions for the carboxylic acid, carbonyl, and C-F bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | |
| C=O (Carboxylic Acid) | ~1724 | |
| C=O (Pyridone) | ~1620 | |
| C-N | 1388 - 1338 | |
| C-F | 1294 - 1258 | |
| N-O Stretch | 1300 - 1200 | Expected characteristic peak for the N-oxide |
Table 3: Predicted Infrared Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Mass Spectrometry (LC-MS)
This protocol is based on methods developed for the identification of Levofloxacin degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using 0.1% ammonium acetate solution (pH adjusted to 3.5 with formic acid) and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
MS Detection: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, water, or a buffered solution).
-
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
Scan the solution over a wavelength range of 200-400 nm to determine the λmax.
-
Prepare a series of dilutions to create a calibration curve at the determined λmax.
-
-
Note: Based on HPLC methods, the λmax is expected to be around 325 nm.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid this compound sample. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Procedure:
-
Acquire a background spectrum of the KBr pellet or the empty ATR crystal.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Procedure:
-
Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural elucidation.
-
Visualizations
Caption: Workflow for the Spectroscopic Analysis of this compound.
Caption: Formation Pathway of this compound from Levofloxacin.
Conclusion
The spectroscopic analysis of this compound is critical for ensuring the quality and safety of Levofloxacin-containing products. Mass spectrometry and UV-Vis spectroscopy are powerful tools for its identification and quantification, with characteristic m/z values and a distinct UV absorption maximum around 325 nm. While detailed public data on IR and NMR spectroscopy for this specific compound are limited, this guide provides the foundational knowledge and experimental frameworks necessary for its analysis. For definitive structural confirmation and quantitative studies, the use of a certified reference standard is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deswater.com [deswater.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H20FN3O5 | CID 10970860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Analytical Methods for the Detection of Levofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under certain conditions, leading to the formation of impurities. One of the primary degradation products is Levofloxacin N-oxide, which can form upon exposure to daylight and oxidative stress.[1][2][3][4] The presence of this and other impurities can impact the safety and efficacy of the pharmaceutical product. Therefore, robust analytical methods are crucial for the detection and quantification of this compound to ensure the quality and stability of levofloxacin in bulk drug substances and pharmaceutical formulations.
These application notes provide an overview of the common analytical techniques and detailed protocols for the determination of this compound. The methods described are primarily based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, which are widely used for their specificity, sensitivity, and accuracy.
Analytical Methodologies
The principal analytical methods for the detection and quantification of this compound are stability-indicating HPLC and LC-MS/MS methods. These methods are designed to separate the N-oxide from the parent drug, other known impurities, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a common and reliable technique for the routine analysis of Levofloxacin and its impurities. The method's ability to separate compounds with different polarities makes it well-suited for resolving Levofloxacin from its more polar N-oxide derivative. Several validated HPLC methods have been reported for this purpose.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For more sensitive and specific detection, particularly in complex matrices or at very low concentrations, LC-MS/MS is the method of choice. This technique provides structural information, allowing for unambiguous identification of this compound and other degradation products.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated analytical methods for the detection of Levofloxacin and its related substances, including this compound.
Table 1: HPLC Method Performance Characteristics
| Parameter | Method 1 | Method 2 |
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm) | Not Specified |
| Mobile Phase | Buffer and Methanol (68:32 v/v) | Not Specified |
| Detection | UV at 294 nm | Fluorescence |
| Limit of Detection (LOD) | 0.013 µg/mL (for impurity C) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.044 µg/mL (for impurity A) | Not Specified |
| Linearity Range | LOQ to 150% of standard concentration | 0.1 to 15 µg/mL |
| Recovery | Not Specified | 104% to 107% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Method 1 | Method 2 |
| Column | Not Specified | Not Specified |
| Sample Preparation | Protein Precipitation | Not Specified |
| Detection | Triple Quadrupole Mass Spectrometer | ESI-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.10 mg/L | 0.13-0.23 ng/mL |
| Linearity Range | 0.10 to 5.00 mg/L | 0.13-1000 ng/mL |
| Intra-day Precision (%RSD) | 1.4% to 2.4% | <9% |
| Inter-day Precision (%RSD) | 3.6% to 4.1% | <9% |
| Accuracy | 0.1% to 12.7% | 92.1% to 104% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Levofloxacin and its Degradation Products
This protocol is adapted from a validated stability-indicating reversed-phase HPLC method.
1. Objective: To quantify Levofloxacin and separate it from its degradation products, including this compound, in bulk drug and pharmaceutical dosage forms.
2. Materials and Reagents:
-
Levofloxacin reference standard
-
This compound reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine
-
Sodium dihydrogen orthophosphate dihydrate
-
Orthophosphoric acid
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate, pH adjusted to 6.0 with orthophosphoric acid
-
Mobile Phase B: Methanol
-
Gradient: A simple linear gradient is used to achieve separation. The specific gradient profile should be optimized based on the column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 294 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution (Bulk Drug): Accurately weigh and dissolve the Levofloxacin bulk drug in the mobile phase to obtain a concentration similar to the standard solution.
-
Sample Solution (Dosage Form): For tablets, weigh and finely powder a representative number of tablets. Extract a quantity of powder equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter.
5. Forced Degradation Study (to generate this compound):
-
Oxidative Degradation: Treat a solution of Levofloxacin with 30% hydrogen peroxide.
-
Photolytic Degradation: Expose a solution of Levofloxacin to daylight.
-
Analyze the stressed samples using the HPLC method to confirm the separation of the N-oxide peak from the parent drug peak.
6. Data Analysis:
-
Identify the peaks based on their retention times compared to the reference standards.
-
Calculate the amount of this compound and other impurities using the peak area and the concentration of the reference standard.
Protocol 2: LC-MS/MS Method for the Identification of this compound
This protocol provides a general framework for the identification of this compound using LC-MS/MS.
1. Objective: To confirm the identity of this compound in degradation samples.
2. Materials and Reagents:
-
Levofloxacin
-
Ammonium acetate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: Agilent Zorbax Extend-C18 (or equivalent), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Ammonium acetate solution, pH adjusted to 3.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the compounds of interest.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
-
Mass Analysis: Full scan mode to detect the molecular ions of Levofloxacin (m/z 362.2) and this compound (m/z 378.1). Product ion scan (MS/MS) can be used for structural confirmation.
4. Sample Preparation:
-
Prepare a solution of the degraded Levofloxacin sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of Levofloxacin and this compound.
-
Compare the mass spectra of the detected peaks with the expected fragmentation patterns to confirm the identity of the compounds.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for LC-MS/MS identification of this compound.
References
- 1. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Levofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely used to treat various bacterial infections.[1][2] During its synthesis, storage, or metabolism, impurities and degradation products can form, one of which is Levofloxacin N-oxide.[3] Monitoring and controlling such impurities is critical to ensure the safety and efficacy of the pharmaceutical product.[4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound in the presence of Levofloxacin and other related substances. The method is based on established principles of reversed-phase chromatography and has been developed and validated in line with ICH guidelines.[5]
This compound is a minor metabolite of Levofloxacin and its presence in the drug substance or product needs to be monitored. Stability-indicating HPLC methods are crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products, including the N-oxide, especially under stress conditions like oxidation.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HPLC.
Materials and Reagents
-
Levofloxacin Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Cupric Sulfate
-
L-Isoleucine
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Hydrogen Peroxide
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been found suitable for the separation of this compound from Levofloxacin and other impurities.
| Parameter | Condition 1 | Condition 2 (Chiral Separation) |
| HPLC System | Agilent 1220 Infinity LC or equivalent | Standard HPLC with UV detector |
| Column | Inertsil ODS-3V C18, 250 x 4.6mm, 5µm | C18 column |
| Mobile Phase | Buffer: 8.5g ammonium acetate, 1.25g cupric sulphate and 1g L-Isoleucine in 1000ml water. Mobile phase: Buffer and methanol 70:30 v/v | D-phenylalanine-copper sulfate solution-methanol (80:20) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Injection Volume | 25 µL | Not Specified |
| Column Temperature | 42°C | 40°C |
| Detection Wavelength | 340 nm | 325 nm |
| Run Time | 60 minutes | Not Specified |
Preparation of Solutions
Diluent: Mobile phase is used as the diluent.
Standard Stock Solution: Accurately weigh and transfer 20 mg of Levofloxacin reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
This compound Standard Stock Solution: Accurately weigh and transfer an appropriate amount of this compound reference standard into a volumetric flask and dissolve in the diluent to achieve a known concentration.
Sample Solution: For a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a single dose of Levofloxacin into a suitable volumetric flask. Add a portion of the diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies (Stress Testing)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Levofloxacin drug substance.
-
Acid Degradation: Treat the drug substance with 0.1 M HCl at 80°C for 2 hours.
-
Base Degradation: Treat the drug substance with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours. Significant degradation is often observed under oxidative stress.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
Data Presentation
The following table summarizes typical quantitative data obtained during method validation for Levofloxacin and its impurities.
| Parameter | Levofloxacin | This compound | Other Impurities |
| Retention Time (min) | ~23.06 | Varies depending on method | Varies |
| Relative Retention Time (RRT) | 1.00 | ~0.54 (as per one method) | Varies |
| Limit of Detection (LOD) | 0.015 µg/mL | To be determined | 0.004 - 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.046 µg/mL | To be determined | 0.013 - 0.044 µg/mL |
| Linearity Range (µg/mL) | LOQ to 150% of standard | To be determined | LOQ to 150% of specification limit |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 | > 0.99 |
| % Recovery (Accuracy) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| % RSD (Precision) | < 2.0% | < 2.0% | < 5.0% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development and validation process.
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Logical Relationship of HPLC Method Development and Validation.
References
Application Notes and Protocols for the Quantification of Levofloxacin N-oxide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Levofloxacin N-oxide, a primary metabolite of the fluoroquinolone antibiotic Levofloxacin, in biological samples. The methodologies described herein are based on established principles of bioanalytical chemistry, primarily leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.
Introduction
Levofloxacin is a broad-spectrum antibiotic that is extensively used to treat various bacterial infections. Its metabolism in humans leads to the formation of metabolites, including this compound.[1] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for comprehensive pharmacokinetic studies, understanding the drug's metabolic profile, and assessing potential toxicological implications.[2] Due to the polar nature and typically low concentrations of this metabolite, a highly sensitive and specific analytical method is required. LC-MS/MS is the technology of choice for this application.
Principle of the Method
The method outlined below is for the quantitative analysis of this compound in human plasma and urine using Ultra-Performance Liquid Chromatography coupled with a tandem Mass Spectrometer (UPLC-MS/MS). The procedure involves sample preparation to isolate the analyte from the biological matrix, chromatographic separation, and detection using Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
This compound reference standard
-
Levofloxacin-d8 (or other suitable stable isotope-labeled internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free biological matrix (plasma or urine) with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation from Biological Matrix
A protein precipitation method is recommended for its simplicity and efficiency in removing proteins from plasma samples. For urine samples, a dilution step is often sufficient.
Protocol for Plasma Samples:
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., Levofloxacin-d8 at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Urine Samples:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 5,000 rpm for 5 minutes to remove particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of mobile phase containing the internal standard.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+H]⁺) for this compound: m/z 378.1
-
Precursor Ion ([M+H]⁺) for Levofloxacin (for simultaneous analysis): m/z 362.1
-
Suggested MRM Transitions:
-
This compound:
-
Quantifier: 378.1 → 362.1 (Loss of -O)
-
Qualifier: 378.1 → 334.1 (Loss of -CO2)
-
-
Levofloxacin:
-
Quantifier: 362.1 → 318.1
-
Qualifier: 362.1 → 261.1
-
-
-
Instrument-dependent parameters (e.g., collision energy, declustering potential) should be optimized for each transition to achieve maximum sensitivity.
Data Presentation: Quantitative Method Validation Summary
The following tables present representative data for a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are illustrative and may vary based on the specific laboratory conditions and instrumentation.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Plasma | 0.5 - 500 | ≥ 0.995 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| This compound | Plasma | 1.5 (LQC) | ≤ 10.2 | ≤ 11.5 | 95.8 - 104.3 | 96.2 - 103.8 |
| 75 (MQC) | ≤ 8.5 | ≤ 9.8 | 97.1 - 102.9 | 98.0 - 102.5 | ||
| 400 (HQC) | ≤ 7.9 | ≤ 8.3 | 98.5 - 101.7 | 98.9 - 101.2 |
Table 3: Lower Limit of Quantification (LLOQ) and Recovery
| Analyte | Matrix | LLOQ (ng/mL) | Precision at LLOQ (%CV) | Accuracy at LLOQ (%) | Extraction Recovery (%) |
| This compound | Plasma | 0.5 | ≤ 15.1 | 92.7 - 108.1 | 85.3 - 92.1 |
Visualizations
Caption: Workflow for plasma sample preparation.
Caption: LC-MS/MS analysis workflow.
Caption: Metabolic relationship and fragmentation.
References
Application Notes and Protocols: Levofloxacin N-oxide as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely used to treat various bacterial infections.[1][2][3] The quality control of levofloxacin drug substance and product is critical to ensure its safety and efficacy. Levofloxacin N-oxide is a known minor metabolite and a primary degradation product of levofloxacin, often formed under oxidative and photolytic stress conditions.[4] As such, it is a critical impurity that must be monitored and controlled in pharmaceutical formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the chromatographic analysis of levofloxacin.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-4-(6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[5]oxazino[2,3,4-ij]quinolin-10-yl)-1-methylpiperazine 1-oxide |
| Synonyms | Levofloxacin Impurity C (EP), Levofloxacin Related Compound C (USP) |
| CAS Number | 117678-38-3 |
| Molecular Formula | C18H20FN3O5 |
| Molecular Weight | 377.37 g/mol |
Synthesis of this compound Reference Standard
A reliable source of pure this compound is essential for its use as a reference standard. While commercially available, it can also be synthesized in the laboratory. The following protocol is adapted from published patent literature.
Materials:
-
Levofloxacin
-
0.1 mol/L Hydrochloric acid solution
-
30% Hydrogen peroxide solution
-
Water (for recrystallization)
Protocol:
-
In a reaction flask, mix levofloxacin and 0.1 mol/L hydrochloric acid solution in a proportion of 0.03 mol to 500 mL.
-
Heat the mixture to 80-100°C with stirring until the levofloxacin is completely dissolved.
-
Cool the solution to 60-80°C.
-
Add 100 mL of 30% hydrogen peroxide solution to the reaction mixture in three portions. After each addition, allow the reaction to proceed for 3-5 hours.
-
After the final reaction period, distill the reaction solution to dryness.
-
Recrystallize the residue from water to obtain pure this compound.
-
Dry the purified product under vacuum. The purity of the synthesized compound should be confirmed by chromatographic and spectroscopic techniques.
Chromatographic Analysis of Levofloxacin and this compound
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of levofloxacin and its impurities. This compound is used as a reference standard to identify and quantify this specific impurity.
Recommended HPLC Method
This protocol provides a general-purpose reversed-phase HPLC method for the separation and quantification of levofloxacin and this compound.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of buffer and an organic modifier (e.g., Methanol or Acetonitrile). A common mobile phase consists of a buffer of 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water, mixed with methanol in a 70:30 (v/v) ratio. |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection Wavelength | 294 nm or 340 nm |
| Column Temperature | 42°C |
| Injection Volume | 10 - 25 µL |
| Diluent | Mobile phase |
Preparation of Standard Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Levofloxacin Stock Solution: Accurately weigh and dissolve a suitable amount of Levofloxacin reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the diluent to appropriate concentrations for calibration curves.
Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the levofloxacin drug substance in the diluent to a final concentration within the calibration range.
-
For Drug Product (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of levofloxacin and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.998. |
| Range | The range should cover from the reporting level of the impurity to 120% of the specification. |
| Accuracy | The recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be not more than 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The precision at the LOQ should have an RSD of not more than 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Quantitative Data Summary:
The following table summarizes typical performance characteristics of a validated HPLC method for the analysis of Levofloxacin and its impurities, including this compound.
| Analyte | Retention Time (min) (Approximate) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Levofloxacin | 10-15 | 0.015 | 0.046 | 0.05 - 150 | > 0.999 |
| This compound | Varies (typically elutes earlier than Levofloxacin) | ~0.01 | ~0.03 | 0.03 - 1.0 | > 0.998 |
Note: The exact retention times, LOD, and LOQ will vary depending on the specific chromatographic conditions and instrumentation used.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Impurity Profiling
The following diagram illustrates the typical workflow for using this compound as a reference standard for impurity profiling of a levofloxacin sample.
Caption: Workflow for impurity analysis using a reference standard.
Mechanism of Action of Levofloxacin
Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of bacterial DNA replication and repair, ultimately causing bacterial cell death.
Caption: Simplified signaling pathway of Levofloxacin's mechanism of action.
Conclusion
This compound is an indispensable reference standard for the quality control of levofloxacin. Its use in validated chromatographic methods allows for the accurate identification and quantification of this critical impurity, ensuring the safety and efficacy of levofloxacin-containing pharmaceutical products. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of levofloxacin.
References
Application Notes and Protocols for Levofloxacin N-oxide in Antibiotic Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely used to treat various bacterial infections.[1] Its extensive use and high stability have led to its persistence in the environment, contributing to the growing concern of antibiotic resistance.[2][3] Understanding the degradation pathways of levofloxacin is crucial for developing effective remediation strategies and for assessing the environmental fate of this antibiotic. Levofloxacin N-oxide is a significant degradation product formed, particularly under oxidative stress and photolytic conditions.[4][5] These application notes provide detailed protocols for studying the degradation of levofloxacin with a focus on the formation and analysis of this compound.
Data Presentation
Table 1: Summary of Levofloxacin Photocatalytic Degradation Efficiency
| Catalyst | Levofloxacin Concentration (mg/L) | Catalyst Concentration (g/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| g-C₃N₄ | 10 | 0.5 | Simulated Solar Light | 60 | 80.1 | |
| TiO₂ nanoparticles | Not Specified | Not Specified | UV Light | 120 | >90 | |
| Sm₆WO₁₂/g-C₃N₄ | 10 | Not Specified | Visible Light | 70 | 90.8 | |
| La₂O₃ | Not Specified | Not Specified | Solar Simulator | 120 | 83 | |
| CeO₂ | Not Specified | Not Specified | Solar Simulator | 120 | 75 | |
| Fe₃O₄@TiO₂ | Not Specified | Not Specified | UV Light | Not Specified | >95 | |
| BiVO₄ | Not Specified | Not Specified | Visible Light | 170 | ~76 |
Table 2: Kinetic Data for Levofloxacin Photocatalytic Degradation
| Catalyst | Kinetic Model | Rate Constant (k) | Reference |
| g-C₃N₄ | Langmuir-Hinshelwood | 0.0305 min⁻¹ (for 5 mg/L LEV) | |
| Sm₆WO₁₂/g-C₃N₄ | First-order | 0.034 min⁻¹ | |
| BiVO₄ | First-order | 0.0089 min⁻¹ |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of Levofloxacin
This protocol describes a general procedure for the photocatalytic degradation of levofloxacin in an aqueous solution, which can lead to the formation of this compound.
1. Materials:
-
Levofloxacin standard
-
Photocatalyst (e.g., g-C₃N₄, TiO₂, or other specified catalyst)
-
High-purity water (e.g., Milli-Q)
-
Reactor vessel (quartz or borosilicate glass)
-
Light source (e.g., solar simulator, UV lamp, visible light lamp)
-
Magnetic stirrer
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Syringes and filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
-
Preparation of Levofloxacin Stock Solution: Prepare a stock solution of levofloxacin (e.g., 100 mg/L) in high-purity water.
-
Reaction Setup:
-
Add a specific volume of the levofloxacin stock solution to the reactor vessel to achieve the desired initial concentration (e.g., 10 mg/L).
-
Add the photocatalyst to the solution at a specified concentration (e.g., 0.5 g/L).
-
Adjust the pH of the solution to the desired value (e.g., pH 5) using the pH adjustment solutions.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the levofloxacin and the photocatalyst.
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic degradation.
-
Maintain constant stirring throughout the experiment.
-
-
Sample Collection: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the photocatalyst particles.
-
Analysis: Analyze the filtrate using HPLC or LC-MS/MS to determine the concentration of levofloxacin and identify degradation products, including this compound.
Protocol 2: Analysis of Levofloxacin and this compound by HPLC
This protocol provides a method for the quantitative analysis of levofloxacin and the identification of its degradation products.
1. Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Sodium dihydrogen orthophosphate dihydrate
-
Orthophosphoric acid
-
Levofloxacin and this compound reference standards
-
C18 analytical column (e.g., ACE C18 or YMC Pack Pro-C18)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: A mixture of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate, with pH adjusted to 6.0.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A simple linear gradient can be optimized to achieve good separation.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 40-45°C.
-
Detection Wavelength: 294 nm or 325 nm.
-
Injection Volume: 20-25 µL.
3. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of levofloxacin and, if available, this compound in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered samples from the degradation experiment into the HPLC system.
-
Data Analysis:
-
Identify the levofloxacin peak based on its retention time compared to the standard.
-
Quantify the concentration of levofloxacin in the samples using the calibration curve.
-
Identify the peak corresponding to this compound by comparing its retention time with the standard or by using LC-MS/MS for mass identification (m/z 378 [M+H]⁺).
-
Calculate the degradation efficiency of levofloxacin at each time point.
-
Mandatory Visualization
Caption: Experimental workflow for the photocatalytic degradation of levofloxacin.
References
- 1. Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation [mdpi.com]
- 2. scienmag.com [scienmag.com]
- 3. Adsorptive removal of levofloxacin and antibiotic resistance genes from hospital wastewater by nano-zero-valent iron and nano-copper using kinetic studies and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Levofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin N-oxide is a known minor metabolite and a process impurity of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2][3] Understanding the in vitro pharmacological and toxicological profile of such metabolites and impurities is crucial for drug development and regulatory purposes. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its antibacterial activity, cytotoxicity, and genotoxic potential. While this compound is generally considered to be pharmacologically inactive,[3][4] these protocols will enable researchers to generate quantitative data to confirm and characterize its in vitro effects.
Data Presentation
Comprehensive in vitro analysis requires the systematic recording and presentation of quantitative data. The following tables are provided as templates for summarizing experimental results. Currently, specific quantitative data for the antibacterial and cytotoxicity of this compound is not widely available in published literature; therefore, these tables are intended for researchers to populate with their own experimental data.
Table 1: Antibacterial Susceptibility of this compound (Template)
| Bacterial Strain | ATCC Number | Levofloxacin MIC (µg/mL) | This compound MIC (µg/mL) | Levofloxacin MBC (µg/mL) | This compound MBC (µg/mL) |
| Escherichia coli | 25922 | ||||
| Staphylococcus aureus | 29213 | ||||
| Pseudomonas aeruginosa | 27853 | ||||
| Streptococcus pneumoniae | 49619 | ||||
| (Other relevant strains) |
Table 2: Cytotoxicity of this compound (Template)
| Cell Line | ATCC Number | Levofloxacin IC50 (µM) | This compound IC50 (µM) | Assay Duration (hrs) |
| HEK293 (Human Embryonic Kidney) | CRL-1573 | 48 | ||
| HepG2 (Human Hepatocellular Carcinoma) | HB-8065 | 48 | ||
| A549 (Human Lung Carcinoma) | CCL-185 | 48 | ||
| CHO-K1 (Chinese Hamster Ovary) | CCL-61 | 48 |
Table 3: In Vitro Genotoxicity Summary of this compound
| Assay | Cell Line | Metabolic Activation (S9) | Concentration | Result | Reference |
| Mouse Lymphoma Assay (MLA) | L5178Y TK+/- | With and Without | Up to 1.25 mg/mL | Not Mutagenic | |
| Chromosome Aberration Test | Chinese Hamster Lung (CHL) | Without | Not specified | No significant increase in aberrations | |
| Chromosome Aberration Test | Chinese Hamster Lung (CHL) | With | 1 mg/mL | Statistically significant increase in aberrations (6.5%) |
Experimental Protocols
Antibacterial Susceptibility Testing: MIC and MBC Determination
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Materials:
-
This compound
-
Levofloxacin (as a comparator)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).
-
Perform serial two-fold dilutions of this compound and Levofloxacin in MHB in the 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
-
MBC Determination:
-
From each well showing no visible growth (at and above the MIC), subculture a small aliquot (e.g., 10 µL) onto an MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
This compound
-
Levofloxacin
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Levofloxacin in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used for the drug).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.
-
Genotoxicity Assays
This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
Materials:
-
Chinese Hamster Lung (CHL) cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
Mitomycin C (positive control without S9)
-
Cyclophosphamide (positive control with S9)
-
S9 metabolic activation system
-
Colcemid solution
-
Hypotonic solution (e.g., 75 mM KCl)
-
Fixative (methanol:acetic acid, 3:1)
-
Giemsa stain
Procedure:
-
Cell Culture and Treatment:
-
Culture CHL cells to confluency.
-
Expose the cells to at least three concentrations of this compound for a short duration (e.g., 6 hours) with and without S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.
-
-
Cell Harvest and Chromosome Preparation:
-
Two hours before harvesting, add Colcemid to arrest cells in metaphase.
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution and then fix them with a freshly prepared fixative.
-
Drop the cell suspension onto clean, cold microscope slides and air-dry.
-
-
Staining and Analysis:
-
Stain the slides with Giemsa.
-
Score at least 200 well-spread metaphases per concentration for structural chromosome aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.
-
This assay detects gene mutations at the thymidine kinase (Tk) locus in L5178Y TK+/- mouse lymphoma cells.
Materials:
-
L5178Y TK+/- mouse lymphoma cells
-
Cell culture medium (e.g., RPMI 1640 with supplements)
-
This compound
-
Methyl methanesulfonate (positive control without S9)
-
Cyclophosphamide (positive control with S9)
-
S9 metabolic activation system
-
Trifluorothymidine (TFT) for mutant selection
Procedure:
-
Treatment:
-
Expose the cells to various concentrations of this compound for 4 hours with and without S9 mix.
-
-
Expression Period:
-
After treatment, wash the cells and culture them for 2 days to allow for the expression of any induced mutations.
-
-
Mutant Selection:
-
Plate the cells in a medium with and without TFT. Cells without the TK mutation will not survive in the presence of TFT.
-
Incubate the plates for 10-12 days to allow for colony formation.
-
-
Data Analysis:
-
Count the colonies on both sets of plates to determine the mutant frequency. The assay is considered positive if there is a concentration-dependent increase in the mutant frequency.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Parent Compound (Levofloxacin)
Levofloxacin, the parent drug, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. This leads to a bactericidal effect.
Caption: Mechanism of action of Levofloxacin in bacteria.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro studies of this compound.
References
Application Notes and Protocols for the Environmental Water Testing of Levofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic extensively used in human and veterinary medicine to treat a variety of bacterial infections. Due to its widespread use and incomplete metabolism in the body, Levofloxacin and its metabolites are frequently detected in wastewater and surface waters, posing potential risks to aquatic ecosystems and contributing to the development of antibiotic resistance. Levofloxacin N-oxide is a major metabolite of Levofloxacin and its presence in environmental waters is a growing concern. This document provides detailed application notes and protocols for the extraction, detection, and quantification of this compound in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The analytical method for the determination of this compound in environmental water samples involves a two-step process. Initially, Solid-Phase Extraction (SPE) is employed to isolate and concentrate this compound from the complex water matrix, while simultaneously removing potential interferences. Subsequently, the extracted analyte is separated, identified, and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of this compound in environmental samples.
Data Presentation
The following tables summarize key quantitative data for the analysis of Levofloxacin and its N-oxide metabolite.
Table 1: LC-MS/MS Parameters for Levofloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Levofloxacin | 362.2 | 318.1 | 261.1 | 15-25 |
| This compound | 378.1 | 360.1 | 332.1 | 15-25 |
Note: Optimal collision energies may vary depending on the instrument used and should be determined empirically.
Table 2: Method Validation Parameters for Fluoroquinolone Analysis in Water
| Parameter | Range | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | [1] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/L | [1] |
| Recovery | 70 - 120% | [1] |
| Precision (RSD) | < 15% | [1] |
Note: These are typical ranges for fluoroquinolone analysis and should be established for this compound in the specific laboratory setting.
Table 3: Reported Occurrence of Levofloxacin and Transformation Products in Environmental Waters
| Water Matrix | Compound | Concentration Range | Reference |
| Wastewater Influent | Levofloxacin | ng/L to µg/L | [2] |
| Wastewater Effluent | Levofloxacin | ng/L | |
| Surface Water | Levofloxacin | ng/L | |
| Ozonated Water | This compound | Can reach up to 40% of initial Levofloxacin concentration |
Experimental Protocols
Sample Collection and Storage
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Storage: Store samples at 4°C and analyze as soon as possible, preferably within 48 hours of collection. If longer storage is necessary, freeze samples at -20°C.
Materials and Reagents
-
Equipment:
-
Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)
-
Solid-Phase Extraction (SPE) manifold
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Chemicals:
-
This compound analytical standard
-
Levofloxacin analytical standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hydrochloric acid
-
Sodium hydroxide
-
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for the extraction of fluoroquinolones from water.
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standards of Levofloxacin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of water and methanol. These will be used to build the calibration curve.
Sample Preparation (Solid-Phase Extraction)
-
Sample pH Adjustment: Adjust the pH of the water sample to a range of 3-4 using hydrochloric acid. This step is crucial for the efficient retention of fluoroquinolones on the SPE cartridge.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any unretained impurities.
-
Elution: Elute the retained analytes from the cartridge with 5-10 mL of methanol or a mixture of methanol and acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the precursor and product ions specified in Table 1.
-
Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, source temperature, and gas flows.
-
Quality Control
-
Method Blank: Analyze a blank sample (LC-MS grade water) with each batch of samples to check for contamination.
-
Calibration Curve: Prepare a multi-point calibration curve using the working standard solutions to ensure the linearity of the method.
-
Matrix Spikes: Spike a real water sample with a known concentration of the analyte to assess the matrix effect and calculate the recovery.
-
Replicates: Analyze samples in duplicate or triplicate to ensure the precision of the method.
Visualizations
Caption: Logical flow from Levofloxacin use to the presence of this compound in wastewater.
Caption: Experimental workflow for the analysis of this compound in water samples.
References
Application Notes and Protocols for Microbial Bioassay of Levofloxacin N-oxide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[2][3] Levofloxacin N-oxide is a minor metabolite of Levofloxacin.[4] It is crucial to characterize the antimicrobial activity of all metabolites of a drug to understand its overall efficacy and safety profile. These application notes provide a detailed protocol for a microbial bioassay to determine the antimicrobial activity of this compound, using the agar well diffusion method. This method is a reliable and widely used technique for evaluating the antimicrobial properties of chemical substances. The protocol is designed to compare the activity of this compound with its parent compound, Levofloxacin, which serves as a positive control.
Principle of the Bioassay
The agar well diffusion bioassay is based on the principle that an antimicrobial agent, when placed in a well on an agar plate seeded with a susceptible microorganism, will diffuse into the medium and inhibit the growth of the microorganism. The diameter of the resulting zone of growth inhibition is proportional to the concentration and antimicrobial activity of the agent. This assay allows for a quantitative comparison of the antimicrobial activity of this compound and Levofloxacin.
Data Presentation
The following tables summarize the expected quantitative data from the microbial bioassay, comparing the activity of Levofloxacin and this compound against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Levofloxacin
| Bacterial Strain | ATCC Number | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 25923 | 0.06 - 0.25[5] |
| Escherichia coli | 25922 | 0.008 - 0.03 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2.0 |
| Streptococcus pneumoniae | 49619 | 0.5 |
| Enterococcus faecalis | 29212 | 0.25 - 2.0 |
Table 2: Comparative Zone of Inhibition Data for Levofloxacin and this compound
| Bacterial Strain | ATCC Number | Levofloxacin (10 µg/mL) Zone of Inhibition (mm) | This compound (10 µg/mL) Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | 24 - 31 | No Inhibition Expected |
| Escherichia coli | 25922 | 29 - 37 | No Inhibition Expected |
| Pseudomonas aeruginosa | 27853 | 19 - 26 | No Inhibition Expected |
| Bacillus pumilus | 14884 | Inhibition Expected | No Inhibition Expected |
Experimental Protocols
Materials and Reagents
-
Levofloxacin reference standard
-
This compound
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus pumilus ATCC 14884)
Preparation of Bacterial Inoculum
-
From a stock culture, inoculate a loopful of the desired bacterial strain into 5 mL of Tryptic Soy Broth (TSB).
-
Incubate the broth culture at 37°C for 18-24 hours, or until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile TSB or saline as needed.
Preparation of Agar Plates
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add 1 mL of the prepared bacterial inoculum to 100 mL of the molten MHA, mix gently but thoroughly to ensure uniform distribution of the bacteria.
-
Pour 20-25 mL of the seeded agar into each sterile Petri dish and allow it to solidify completely on a level surface.
Preparation of Test Solutions
-
Levofloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Levofloxacin reference standard and dissolve it in 10 mL of sterile deionized water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO. Further dilutions should be made in sterile deionized water.
-
Working Solutions: Prepare serial dilutions of both stock solutions to obtain the desired concentrations for testing (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, and 6.25 µg/mL). Use sterile deionized water as the diluent.
-
Negative Control: Use the solvent used for the final dilution (e.g., sterile deionized water or a specific concentration of DMSO that does not inhibit bacterial growth) as a negative control.
Agar Well Diffusion Assay
-
Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the solidified seeded agar plates.
-
Carefully pipette a fixed volume (e.g., 50 µL) of each working solution of Levofloxacin and this compound, as well as the negative control, into separate wells on the same plate. Ensure each well is properly labeled.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
Data Analysis
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well using a calibrated ruler or calipers.
-
Record the measurements in millimeters (mm).
-
The absence of a zone of inhibition indicates no antimicrobial activity at the tested concentration.
-
Compare the zones of inhibition produced by this compound with those of Levofloxacin and the negative control.
Visualizations
Caption: Mechanism of action of Levofloxacin.
Caption: Experimental workflow for the agar well diffusion bioassay.
References
- 1. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of fluoroquinolone concentration/MIC antimicrobial activity and resistance while simulating clinical pharmacokinetics of levofloxacin, ofloxacin, or ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Levofloxacin N-oxide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Levofloxacin and the formation of its primary degradation product, Levofloxacin N-oxide, in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its presence in solution a concern?
A1: this compound is the primary degradation product of Levofloxacin, formed by the oxidation of the nitrogen atom on the methyl piperazine ring.[1][2] Its presence is a critical indicator of the instability of the parent Levofloxacin compound in a solution.[3] This is a concern because this compound is considered an inactive metabolite, meaning it does not possess the bactericidal activity of Levofloxacin.[2][4] The formation of this impurity can lead to a decrease in the therapeutic efficacy of the drug and may introduce potential mutagens into the formulation.
Q2: What are the primary factors that lead to the formation of this compound in solution?
A2: The formation of this compound is primarily caused by exposure to light (photodegradation) and oxidative conditions. Levofloxacin is unstable when exposed to daylight or UV irradiation, a process that occurs in both aqueous and organic solvents. The piperazine ring of the Levofloxacin molecule is the main site of this transformation. Storing Levofloxacin solutions without protection from direct daylight is a major cause of this degradation.
Q3: How does the pH of the solution affect the stability of Levofloxacin and the formation of its N-oxide?
A3: The pH of the solution significantly influences the rate of Levofloxacin photodegradation. The molecule is most stable around a neutral pH of 7. The degradation rate increases in the pH range of 5.0 to 9.0 due to the higher reactivity of the ionized forms of the molecule. Above pH 9, the degradation rate decreases, which may be due to the deprotonation of the piperazinyl group. One study noted that degradation is approximately two times faster at pH 10 compared to pH 7.
Q4: Does the choice of solvent or infusion fluid impact the rate of degradation?
A4: Yes, the solvent system can affect the stability of Levofloxacin. While this compound is formed regardless of the solvent used when exposed to light, the rate of decomposition can vary. A study comparing different infusion solutions found that Levofloxacin decomposed fastest in Ringer's solution when exposed to daylight, compared to 0.9% NaCl and 5% dextrose solutions. When protected from daylight, Levofloxacin remained stable in all three solutions.
Troubleshooting Guide
Q5: I see an unexpected peak in my HPLC chromatogram during the analysis of a Levofloxacin solution. Could this be this compound?
A5: It is highly probable. This compound is the main degradation product and typically appears as a separate peak in a reversed-phase HPLC analysis. In one reported HPLC method, Levofloxacin eluted at a retention time of approximately 3.10 minutes, while this compound eluted later at around 4.05 minutes. To confirm, you should compare the retention time of the unknown peak with that of a this compound reference standard, if available.
Q6: How can I definitively confirm the identity of a suspected this compound peak?
A6: The most reliable method for confirming the identity of the degradation product is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Levofloxacin has a mass-to-charge ratio (m/z) of 362 [M+H]⁺. Its N-oxide degradation product will have an m/z of 378 [M+H]⁺, corresponding to the addition of an oxygen atom. Further fragmentation analysis (MS/MS) can confirm the structure by observing characteristic losses, such as the removal of an oxygen atom (m/z 362) or decarboxylation (m/z 334) from the N-oxide parent ion.
Q7: My Levofloxacin solution is losing potency over time, even with some light protection. What else can I do to minimize degradation?
A7: If you are already protecting your solution from light, consider the following factors:
-
pH Control: Ensure the pH of your solution is buffered to around 7.0, where Levofloxacin exhibits maximum stability.
-
Temperature: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation. Although Levofloxacin is thermally stable to a certain point, decomposition can occur at elevated temperatures.
-
Solvent/Excipients: Be aware that certain excipients or infusion fluids can accelerate degradation. As noted, Ringer's solution leads to faster decomposition than 0.9% NaCl. If possible, use simpler solvent systems.
-
Headspace Oxygen: For long-term storage, consider purging the container headspace with an inert gas like nitrogen to minimize oxidative degradation.
Data Presentation
Table 1: Stability of Levofloxacin (5 mg/mL) in Infusion Solutions Exposed to Daylight over 84 Days Data extracted from a study on Levofloxacin degradation in infusions exposed to daylight.
| Infusion Solution | Percentage of Initial Levofloxacin Remaining |
| 0.9% NaCl | 95% |
| 5% Dextrose | 92% |
| Ringer's Solution | 88% |
Table 2: Effect of pH on the Apparent First-Order Rate Constant (k) for Levofloxacin Photodegradation Kinetic data showing the influence of pH on the degradation rate under UV irradiation.
| pH | Rate Constant (k) x 10⁻³ min⁻¹ | Relative Stability |
| 2.0 | 0.435 | Moderate |
| 5.0 | 0.167 | High |
| 7.0 | 0.540 | High (Optimal for formulation) |
| 9.0 | 1.807 | Low |
| 12.0 | 0.953 | Moderate |
Key Experiment Methodologies
Protocol 1: HPLC-UV Method for Quantification of Levofloxacin and this compound
This protocol is a representative method for the simultaneous quantification of Levofloxacin and its N-oxide degradation product.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.4% triethylamine solution, with the pH adjusted to 2.5 using orthophosphoric acid, in a ratio of 24:76 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Sample Preparation: Dilute the sample solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the sample and integrate the peak areas for Levofloxacin and this compound. Quantify using a calibration curve prepared from reference standards.
Protocol 2: Forced Degradation Study (Photodegradation)
This protocol is used to intentionally degrade Levofloxacin to produce this compound, which can be used to validate the stability-indicating nature of an analytical method.
-
Sample Preparation: Prepare a solution of Levofloxacin (e.g., 100 µg/mL) in a suitable solvent such as water or a relevant buffer (e.g., pH 7 or 9).
-
Exposure: Place the solution in a transparent container (e.g., quartz cuvette or glass vial). Expose the solution to a UV light source, such as a mercury-vapor lamp or a dedicated photostability chamber, following ICH Q1B guidelines.
-
Control Sample: Prepare an identical sample and protect it completely from light (e.g., by wrapping the vial in aluminum foil). Store it under the same temperature conditions as the exposed sample.
-
Time Points: Withdraw aliquots from both the exposed and control samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the withdrawn aliquots using a stability-indicating HPLC method (such as Protocol 1) to monitor the decrease in the Levofloxacin peak and the formation and growth of the this compound peak.
Visualizations
Caption: Degradation of Levofloxacin to its inactive N-oxide and subsequent mass spectrometry fragments.
Caption: A typical experimental workflow for assessing the stability of a drug substance in solution.
Caption: A decision tree for identifying an unknown peak as this compound during analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Solubility of Levofloxacin N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Levofloxacin N-oxide for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an inactive metabolite of the antibiotic levofloxacin.[1][2][3] It is also known to be a degradation product of levofloxacin when exposed to daylight or hydrogen peroxide.[1][2] Like many pharmaceutical compounds, its limited aqueous solubility can present challenges for in vitro and in vivo experiments that require the compound to be in solution.
Q2: What are the known solubility properties of this compound?
A2: this compound is qualitatively described as being slightly soluble in aqueous base, Dimethyl Sulfoxide (DMSO), and Methanol (often requiring sonication to aid dissolution). It is also known to be hygroscopic, meaning it can absorb moisture from the air.
Q3: How does pH affect the solubility of related compounds like Levofloxacin?
Q4: What general strategies can be used to improve the solubility of poorly soluble compounds?
A4: Several techniques are commonly employed to enhance the solubility of drug candidates. These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization, nanonization), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions).
-
Chemical Modifications: These methods involve changing the pH of the solution, using buffers, forming salts, or utilizing complexation agents like cyclodextrins.
-
Other Methods: The use of co-solvents, surfactants, and hydrotropic agents are also effective strategies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous buffer | The compound has low aqueous solubility at the buffer's pH. The concentration of the organic stock solution was too high. | 1. Adjust pH: Test the solubility of this compound in a range of pH values (e.g., from acidic to basic) to determine its optimal pH for solubility. Since the parent compound's solubility is higher in slightly acidic to neutral conditions, this is a good starting point. 2. Use Co-solvents: Prepare the aqueous solution with a small percentage of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycols (PEGs). 3. Lower Stock Concentration: Decrease the concentration of your initial stock solution in the organic solvent before diluting it into the aqueous buffer. |
| Incomplete dissolution in organic solvents (e.g., DMSO, Methanol) | The compound has limited solubility even in these solvents. The compound may have absorbed moisture, affecting its dissolution. | 1. Apply Energy: Use sonication or gentle heating (if the compound is thermally stable) to aid dissolution. 2. Use a Stronger Solvent: If compatible with your experimental system, consider a stronger organic solvent. However, always check for potential interference with your assay. 3. Ensure Dry Compound: Store this compound in a desiccator to prevent moisture absorption due to its hygroscopic nature. |
| Inconsistent results between experiments | Variability in the preparation of the compound's solution. Degradation of the compound in solution. | 1. Standardize Protocol: Develop and strictly follow a standard operating procedure (SOP) for preparing your this compound solutions. 2. Prepare Fresh Solutions: Due to its potential for degradation, especially when exposed to light, it is advisable to prepare fresh solutions for each experiment. 3. Protect from Light: Store stock solutions and experimental samples protected from light. |
| Difficulty achieving desired concentration for in vivo studies | The required concentration exceeds the aqueous solubility of the compound. | 1. Formulation with Cyclodextrins: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes, which can significantly enhance aqueous solubility. 2. Co-solvent Systems: Develop a biocompatible co-solvent system. The concentration of the co-solvent should be carefully optimized to avoid toxicity. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a method to determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 3, 4, 5, 6, 7, 8)
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to each pH buffer in separate vials.
-
Tightly cap the vials and vortex them for 1-2 minutes.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the respective buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated UV-Vis spectrophotometry or HPLC method.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes a method to improve the solubility of this compound using a co-solvent approach.
Materials:
-
This compound
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Deionized water or buffer of choice
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a series of co-solvent/water (or buffer) mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
To each mixture, add an excess amount of this compound.
-
Stir the mixtures at a constant temperature for 24 hours.
-
After stirring, visually inspect for any undissolved particles. If present, centrifuge or filter the solution.
-
Determine the concentration of the dissolved compound in the clear supernatant as described in Protocol 1.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Decision tree for troubleshooting common dissolution problems.
References
Technical Support Center: Levofloxacin N-oxide Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Levofloxacin N-oxide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your research on its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation pathway significant?
A1: this compound is a primary degradation product and a minor metabolite of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2][3][4] It is formed through the oxidation of the N-methyl piperazine moiety of the Levofloxacin molecule, particularly upon exposure to daylight or other oxidative conditions.[1] Studying its degradation is crucial because the formation of this compound results in a loss of bactericidal activity. Understanding its stability and degradation pathways is essential for ensuring the efficacy, safety, and proper storage of Levofloxacin-containing pharmaceutical products.
Q2: What are the primary stress conditions that lead to the degradation of Levofloxacin and the formation of this compound?
A2: The primary stress conditions include:
-
Photodegradation: Exposure to daylight or UV light is a major factor in the degradation of Levofloxacin to this compound. Levofloxacin solutions should be protected from direct light to maintain stability.
-
Oxidative Stress: Levofloxacin is highly susceptible to degradation under oxidative conditions, such as exposure to hydrogen peroxide or ozone. This is a key pathway for the formation of the N-oxide derivative.
-
Acid Hydrolysis: Minor to significant degradation can occur under acidic conditions.
-
Thermal Stress: Levofloxacin is generally more stable under thermal stress compared to photolytic and oxidative conditions.
Q3: What are the main degradation products of Levofloxacin besides this compound?
A3: In addition to this compound (m/z 378.1), forced degradation studies have identified other products such as descarboxyl levofloxacin (m/z 318.2) and desmethyl levofloxacin (m/z 348.2). Advanced oxidation processes can lead to a variety of other mechanisms including defluorination, hydroxylation, and opening of the piperazine ring.
Q4: What happens to this compound after it is formed? Does it degrade further?
A4: Yes, this compound can undergo further degradation. Mass spectrometry (MS) fragmentation studies have identified subsequent breakdown products. Key fragmentation pathways include the loss of an oxygen atom to revert to a Levofloxacin ion (m/z 362) and decarboxylation to form a fragment ion at m/z 334.
Q5: What analytical methods are most effective for studying these degradation pathways?
A5: The most common and effective method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). This technique allows for the separation, identification, and quantification of the parent drug and its various degradation products. A validated, stability-indicating HPLC method is essential for this work.
Troubleshooting Guides
Problem 1: I am performing a forced degradation study on Levofloxacin, but I don't see the this compound peak in my chromatogram.
-
Possible Cause 1: Insufficient Stress. The conditions may not be strong enough. For photostability, ensure direct exposure to a suitable light source (daylight or UV lamp) for a sufficient duration. For oxidative stress, confirm the concentration of your oxidizing agent (e.g., H₂O₂) and the reaction time.
-
Troubleshooting Step 1: Increase the duration or intensity of the stress condition. For oxidation, a 3% to 30% solution of hydrogen peroxide is often used.
-
Possible Cause 2: Inappropriate Analytical Method. Your HPLC method may not be able to separate this compound from the parent Levofloxacin peak or other components.
-
Troubleshooting Step 2: Ensure you are using a validated stability-indicating method. Check the mobile phase composition, column type (a C18 column is common), and gradient to ensure adequate resolution. The retention time for this compound is typically slightly longer than that of Levofloxacin.
-
Possible Cause 3: Sample Protection. If your goal is to study other degradation pathways (e.g., thermal or hydrolytic), accidental exposure to light during sample preparation or storage could have prematurely converted the drug to its N-oxide, complicating the chromatogram.
-
Troubleshooting Step 3: Always handle Levofloxacin solutions in amber vials or protect them from light unless photostability is the variable being tested.
Problem 2: My chromatogram shows multiple unexpected peaks after stressing the sample. How can I identify them?
-
Possible Cause: Formation of Multiple Degradation Products. Levofloxacin can degrade into several products beyond the N-oxide, especially under harsh conditions like advanced oxidation or strong acid hydrolysis.
-
Troubleshooting Step 1: Use Mass Spectrometry (MS). HPLC-MS is the definitive tool for identifying unknown peaks. By determining the mass-to-charge ratio (m/z) of each peak, you can propose potential structures.
-
Troubleshooting Step 2: Compare with Literature. Compare the m/z values of your unknown peaks with those reported in published studies on Levofloxacin degradation. Refer to the data table below for common degradation products.
-
Troubleshooting Step 3: Perform Tandem MS (MS/MS). To confirm the identity, perform MS/MS analysis on the degradation product ions. The resulting fragmentation pattern provides structural information that can be compared to known fragmentation pathways of Levofloxacin and its derivatives.
Data Presentation
Table 1: Common Degradation Products of Levofloxacin Identified by Mass Spectrometry
| Product Name | Molecular Formula | [M+H]⁺ (m/z) | Degradation Condition | Reference(s) |
| This compound | C₁₈H₂₀FN₃O₅ | 378.1 | Photolytic, Oxidative | |
| Desmethyl Levofloxacin | C₁₇H₁₈FN₃O₄ | 348.2 | General Degradation | |
| Descarboxyl Levofloxacin | C₁₇H₂₀FN₃O₂ | 318.2 | General Degradation |
Table 2: Stability of Levofloxacin (5 mg/mL) in Infusion Solutions Exposed to Daylight over 84 Days
| Solution | % of Initial Concentration Remaining | Estimated t₀.₁ (Time for 10% degradation) | Reference(s) |
| 5% Dextrose | ~92% | 206 days | |
| 0.9% NaCl | ~95% | 141 days | |
| Ringer's Solution | ~88% | 53 days |
Note: Samples protected from daylight remained stable in all solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Levofloxacin
This protocol outlines the conditions for stressing Levofloxacin to induce degradation, as adapted from ICH guidelines.
1. Sample Preparation:
-
Prepare a stock solution of Levofloxacin at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 5.0 M HCl. Heat at 80°C for a specified period (e.g., 12 hours). Neutralize the sample with 5.0 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 5.0 M NaOH. Heat at 80°C for a specified period (e.g., 12 hours). Neutralize the sample with 5.0 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for a short period (e.g., 5-10 minutes), as the reaction can be rapid.
-
Thermal Degradation: Place the solid drug powder or a solution in an oven at 105°C for 72 hours.
-
Photolytic Degradation: Expose the solution to direct daylight or a photostability chamber for an extended period (e.g., 7 days or more) to observe significant degradation.
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it at room temperature, protected from light.
3. Analysis:
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After the specified stress period, dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Protocol 2: HPLC-MS Method for Analysis of Degradation Products
This protocol provides a general methodology for identifying degradation products.
1. Instrumentation:
-
HPLC system with a UV/PDA detector coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
2. Chromatographic Conditions (Example):
-
Column: Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Ammonium acetate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution: A suitable gradient to separate the parent drug from its degradation products.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode for identifying parent ions and product ion scan (MS/MS) mode for structural elucidation of key degradation products.
Visualizations
Caption: Primary degradation pathway of Levofloxacin to this compound.
Caption: Key fragmentation pathways of this compound in Mass Spectrometry.
Caption: General experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Mass Spectrometry for Levofloxacin N-oxide Analysis
Welcome to the technical support center for the analysis of Levofloxacin N-oxide using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to offer solutions for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mass transitions (MRM parameters) for this compound?
A1: The protonated molecule of this compound ([M+H]⁺) has a mass-to-charge ratio (m/z) of 378.1.[1][2] Key fragmentation products for use in Multiple Reaction Monitoring (MRM) include ions with m/z values of 362.1 (loss of an oxygen atom), 334.1 (decarboxylation), and 318.2.[1][2]
Q2: What is a recommended starting point for collision energy (CE) optimization?
A2: While specific optimal collision energies are instrument-dependent, a common approach is to perform a collision energy ramping experiment.[3] Start with a range of collision energies (e.g., 10-50 eV) and monitor the intensity of the desired product ions. The optimal CE will be the value that yields the highest and most stable signal for each transition.
Q3: What type of ionization source is most suitable for this compound analysis?
A3: Electrospray ionization (ESI) in positive ion mode is the most common and effective ionization technique for fluoroquinolones and their metabolites, including this compound.
Q4: How can I avoid in-source fragmentation of this compound?
A4: N-oxide compounds can be susceptible to in-source fragmentation, particularly the loss of the oxygen atom. To minimize this, you can:
-
Reduce the source temperature: Higher temperatures can cause thermal degradation.
-
Optimize the cone voltage (or fragmentor voltage): Lowering this voltage can reduce the energy imparted to the ions in the source, thus minimizing unintended fragmentation.
Q5: What are common causes of poor peak shape for this compound?
A5: Poor peak shape for polar compounds like this compound can be caused by several factors:
-
Inappropriate column chemistry: A standard C18 column may not be ideal. Consider using a column designed for polar compounds, such as a C18 with a polar endcapping or a HILIC column.
-
Mobile phase mismatch: Ensure the pH of your mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Secondary interactions with the column: The use of mobile phase additives like a small percentage of formic acid can help to reduce peak tailing by minimizing interactions with free silanol groups on the column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Troubleshooting Steps |
| No or Low Signal for this compound | 1. Incorrect MRM transitions. 2. Suboptimal ionization source parameters. 3. Analyte degradation. 4. Inefficient sample extraction. | 1. Verify the precursor ion (m/z 378.1) and product ions (e.g., m/z 362.1, 334.1, 318.2). 2. Optimize spray voltage, gas flows, and source temperature. 3. N-oxides can be unstable; handle samples with care, avoid excessive heat, and analyze them promptly. 4. Evaluate your sample preparation method for recovery. |
| High Background Noise or Interferences | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Non-optimal chromatographic separation. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). 3. Adjust the gradient or mobile phase composition to better resolve the analyte from interferences. |
| Inconsistent Peak Areas or Retention Times | 1. Fluctuations in LC pump pressure. 2. Column degradation. 3. Sample instability. 4. Inconsistent injection volumes. | 1. Check the LC pump for leaks and ensure proper solvent degassing. 2. Use a guard column and ensure the mobile phase is compatible with the column chemistry. 3. Prepare fresh standards and samples regularly. 4. Verify autosampler performance and ensure no air bubbles are in the syringe. |
| Seeing a Strong m/z 362 Signal but Weak m/z 378 | 1. In-source fragmentation. | 1. Lower the ion source temperature. 2. Reduce the cone/fragmentor voltage. 3. Optimize other source parameters to favor the precursor ion. |
Optimized Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the analysis of this compound. Note that collision energies should be optimized for your specific instrument.
| Parameter | Value |
| Precursor Ion (Q1) | m/z 378.1 |
| Product Ion (Q3) | m/z 362.1 (Quantifier), m/z 334.1 (Qualifier) |
| Ionization Mode | ESI Positive |
| Collision Energy (CE) | Instrument dependent, requires optimization (start with a 10-50 eV range) |
Experimental Protocol: LC-MS/MS Method for this compound
This protocol provides a general framework for the analysis of this compound. It is recommended to validate the method for your specific application and matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 column with polar endcapping (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: ESI, Positive Mode
-
MRM Transitions:
-
This compound: 378.1 → 362.1 (Quantifier), 378.1 → 334.1 (Qualifier)
-
-
Source Parameters:
-
Capillary Voltage: Optimize (e.g., 3.5 kV)
-
Source Temperature: Optimize (e.g., 120°C)
-
Desolvation Temperature: Optimize (e.g., 350°C)
-
Gas Flows: Optimize for your instrument.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Preventing Levofloxacin N-oxide Formation During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of Levofloxacin N-oxide, a primary degradation product of Levofloxacin, during storage. This compound is considered an inactive metabolite and its presence can compromise the potency and safety of your drug product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
This compound is the major degradation product of Levofloxacin, formed through the oxidation of the nitrogen atom on the methyl-piperazine ring. Its formation is a critical quality attribute to monitor as it is a non-potent form of the drug, and its presence indicates degradation of the active pharmaceutical ingredient (API), potentially impacting the therapeutic efficacy and safety of the final product.[1][2][3][4]
Q2: What are the primary factors that lead to the formation of this compound?
The formation of this compound is primarily caused by:
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Exposure to Light (Photodegradation): This is the most significant factor. Exposure to daylight or UV radiation can accelerate the oxidation of Levofloxacin.[1] Levofloxacin solutions should be protected from direct daylight to maintain drug stability.
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Oxidative Stress: Contact with oxidizing agents, such as hydrogen peroxide or ozone, can lead to the formation of the N-oxide.
-
pH: The pH of the solution can influence the rate of degradation. Levofloxacin degradation is reportedly faster at alkaline pH (e.g., pH 10) during ozonation. The molecule is considered more stable in the pH range of around 7.
-
Temperature: While photodegradation is a major concern at room temperature, thermal degradation can also occur at elevated temperatures, though this may follow different degradation pathways.
Q3: How can I prevent the formation of this compound in my samples?
To minimize the formation of this compound, consider the following preventive measures:
-
Light Protection: Store Levofloxacin, both as a solid and in solution, in light-resistant containers (e.g., amber vials, opaque packaging). Conduct all experimental manipulations under low-light conditions or using light-protective covers.
-
Control of pH: Maintain the pH of your Levofloxacin solutions within a stable range, ideally around neutral pH (pH 5-7), to minimize degradation.
-
Use of Antioxidants: Incorporating antioxidants into your formulation can help prevent oxidative degradation. Examples include dihydroxybenzoic acid, which can form more stable salts with Levofloxacin.
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of your storage containers with an inert gas like nitrogen to displace oxygen.
-
Appropriate Packaging: Use of appropriate packaging, such as polypropylene plastic containers, has been shown to maintain the physical stability of Levofloxacin parenteral dosage forms after moist heat sterilization.
Troubleshooting Guide
Problem: I am observing a significant peak corresponding to this compound in my HPLC analysis of a stored sample.
| Potential Cause | Troubleshooting Steps |
| Inadequate Light Protection | 1. Immediately transfer all Levofloxacin samples to amber or opaque containers. 2. Wrap existing containers in aluminum foil as a temporary measure. 3. Review your experimental workflow to identify any steps where the sample is exposed to light for extended periods. Implement low-light conditions for these steps. |
| Incorrect pH of the Solution | 1. Measure the pH of your Levofloxacin solution. 2. Adjust the pH to a neutral range (pH 5-7) using appropriate buffers if it is found to be in the alkaline or strongly acidic range. 3. Re-analyze the sample after pH adjustment and a short equilibration period. |
| Presence of Oxidizing Agents | 1. Review the composition of your formulation for any potential oxidizing agents. 2. If possible, remove or replace the oxidizing agent with a non-oxidizing alternative. 3. Consider adding a suitable antioxidant to your formulation. |
| Inappropriate Storage Temperature | 1. Verify the storage temperature of your samples. 2. If stored at elevated temperatures, transfer them to a controlled room temperature or refrigerated environment as specified by stability data. |
Data on Levofloxacin Degradation
The following tables summarize quantitative data on the degradation of Levofloxacin under various conditions.
Table 1: Effect of Light Exposure on Levofloxacin Concentration in Different Infusion Solutions
| Infusion Solution | Initial Concentration (mg/mL) | Concentration after 84 days (exposed to daylight) | Degradation Rate Constant (day⁻¹) |
| Ringer's Solution | 5 | ~85% of initial | 1.99 x 10⁻³ |
| 0.9% NaCl | 5 | ~96% of initial | 7.48 x 10⁻⁴ |
| 5% Dextrose | 5 | ~96% of initial | 5.11 x 10⁻⁴ |
Table 2: Influence of pH on the Photodegradation Rate of Levofloxacin
| pH | Apparent First-Order Rate Constant (k_obs x 10⁻³ min⁻¹) | Relative Stability |
| 2.0 | 0.167 | High |
| 5.0 - 9.0 | Increasing rate | Moderate to Low |
| ~7.0 | - | Relatively Stable |
| 10.0 | 1.807 | Low |
| >9.0 | Decreasing rate | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study by Oxidation
This protocol is designed to intentionally degrade Levofloxacin to produce the N-oxide for analytical method development and validation.
Materials:
-
Levofloxacin API or drug product
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol
-
Water for Injection or HPLC-grade water
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of Levofloxacin in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Degradation:
-
To a known volume of the Levofloxacin stock solution, add a specific volume of 3% H₂O₂. The final concentration of H₂O₂ will depend on the desired extent of degradation.
-
Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Protect the solution from light during incubation.
-
-
Neutralization (if necessary): After the incubation period, the reaction can be stopped by dilution with the mobile phase for HPLC analysis.
-
Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to quantify the remaining Levofloxacin and the formed this compound.
Protocol 2: HPLC Method for Quantification of Levofloxacin and this compound
This is a general HPLC method that can be adapted for the analysis of Levofloxacin and its N-oxide. Method validation is crucial for accurate quantification.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer solution and an organic solvent. A common mobile phase consists of a buffer of ammonium acetate, cupric sulfate, and L-isoleucine in water, mixed with methanol in a 70:30 (v/v) ratio.
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 340 nm
-
Column Temperature: 42°C
-
Injection Volume: 25 µL
Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of Levofloxacin of a known concentration in the mobile phase.
-
Sample Solution: Dilute the stored Levofloxacin sample to be tested to a suitable concentration with the mobile phase.
-
System Suitability: Prepare a solution containing both Levofloxacin and this compound (if available as a reference standard) to check the resolution and performance of the chromatographic system.
Visualizations
Caption: Factors leading to the formation of this compound and preventive measures.
Caption: Experimental workflow for a Levofloxacin stability study.
References
- 1. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Levofloxacin N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of Levofloxacin N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of this compound and related compounds?
The primary methods for the chiral separation of this compound and other fluoroquinolones involve High-Performance Liquid Chromatography (HPLC) using either a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2][3] One established method for this compound enantiomers utilizes a C18 column with a mobile phase containing a D-phenylalanine-copper sulfate solution, which acts as a chiral ligand-exchange reagent.[1] Other approaches for similar compounds like ofloxacin include ligand-exchange chromatography with amino acids like L-isoleucine and copper sulfate in the mobile phase.[4] Additionally, various chiral stationary phases, such as those based on crown ethers or polysaccharides, have been successfully employed for the enantioseparation of fluoroquinolones.
Q2: What is the principle behind ligand-exchange chromatography for chiral separation?
Ligand-exchange chromatography for chiral separation involves the formation of transient diastereomeric complexes between the enantiomers of the analyte, a transition metal ion (commonly copper(II)), and a chiral selector, which is typically an amino acid. These complexes have different stabilities, leading to different retention times on a standard HPLC column, thus enabling their separation.
Q3: Can temperature affect the chiral separation of this compound?
Yes, temperature is a critical parameter in the chiral separation of fluoroquinolones. Thermodynamic data from studies on levofloxacin separation using ligand-exchange chromatography show that the process is often enthalpy-controlled, meaning that lower temperatures can be beneficial for achieving better enantioseparation.
Troubleshooting Guide
Poor or No Resolution
Q: Why am I seeing poor or no resolution between the this compound enantiomers?
A: Poor or no resolution can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Mobile Phase Composition: The concentration of the chiral selector (e.g., D-phenylalanine) and the copper salt in the mobile phase is crucial. Incorrect concentrations can lead to inadequate formation of the diastereomeric complexes necessary for separation. Also, ensure the pH of the mobile phase is optimal, as it can significantly influence the separation.
-
Optimize the Organic Modifier: The type and concentration of the organic modifier (e.g., methanol) in the mobile phase affect the retention and selectivity. You may need to adjust the ratio of the aqueous component to the organic modifier.
-
Check the Column: For ligand-exchange chromatography on a C18 column, ensure the column is in good condition. If using a chiral stationary phase (CSP), it may not be appropriate for your analyte. Screening different types of CSPs may be necessary.
-
Adjust the Temperature: As the separation is often enthalpy-driven, try decreasing the column temperature to enhance resolution.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.
Poor Peak Shape (Tailing or Fronting)
Q: What is causing peak tailing or fronting in my chromatogram?
A: Poor peak shape is a common issue in HPLC. Here are some potential causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be contaminated or degraded. Try backflushing the column or, for immobilized CSPs, flushing with a strong solvent like DMF.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, leading to peak tailing. Ensure the mobile phase pH is appropriate for your analyte and column.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a mobile phase modifier, such as a small amount of a competing base for a basic analyte, can sometimes improve peak shape.
Irreproducible Results
Q: Why are my retention times and resolution varying between runs?
A: Irreproducible results can be frustrating. Consider the following:
-
Mobile Phase Instability: Ensure your mobile phase is fresh and properly degassed. Changes in mobile phase composition due to evaporation of the organic solvent can affect retention times.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and changes in selectivity. Using a column oven is highly recommended to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when using mobile phase additives.
-
Column History: If you are using a column that has been used with different mobile phases or additives, it might require extensive washing and re-equilibration. It is often recommended to dedicate a column to a specific chiral separation method.
Quantitative Data Summary
Table 1: Chromatographic Conditions for Chiral Separation of this compound and Related Compounds
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Resolution (Rs) | Reference |
| This compound | C18 | D-phenylalanine-copper sulfate solution-methanol (80:20) | 1.0 | 40 | 325 | 3.2 | |
| Levofloxacin | C18 | 10 mmol/L L-leucine and 5 mmol/L copper sulfate in methanol-water (88:12) | 1.0 | Not Specified | Not Specified | 2.4 | |
| Ofloxacin and related impurities | C18 | 10 mmol/L L-isoleucine and 5 mmol/L copper sulfate in methanol-water | Not Specified | Not Specified | Not Specified | 1.97 - 3.54 |
Experimental Protocols
Detailed Methodology for Chiral Separation of this compound via Ligand-Exchange HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 column is used as the stationary phase.
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of D-phenylalanine and copper sulfate.
-
Mix this solution with methanol in a ratio of 80:20 (v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 40°C using a column oven.
-
Set the UV detection wavelength to 325 nm.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, preferably the mobile phase, to an appropriate concentration.
-
Injection and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Record the chromatogram and determine the retention times and peak areas for the two enantiomers.
-
Calculate the resolution between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
-
Visualizations
Caption: Experimental workflow for the chiral separation of this compound using HPLC.
Caption: Troubleshooting decision tree for chiral separation of this compound.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Levofloxacin N-oxide in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Levofloxacin N-oxide in plasma by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound in plasma?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix. In the analysis of this compound in plasma, endogenous components like phospholipids, salts, and proteins can suppress or enhance the analyte's signal during mass spectrometry detection. This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.
Q2: My this compound signal is showing significant suppression. What are the likely causes?
A2: Significant ion suppression for this compound is often due to co-eluting phospholipids from the plasma matrix. Other potential causes include high concentrations of salts from buffers, interference from anticoagulants, or the presence of other metabolites that share similar chromatographic retention times. Inadequate sample preparation is a primary contributor to this issue.
Q3: I am observing this compound in my blank plasma samples. What could be the source?
A3: The presence of this compound in blank plasma could be due to the degradation of Levofloxacin, which may be present in the blank matrix from prior exposure or contamination. Levofloxacin is known to degrade into this compound, particularly when exposed to daylight.[1] Ensure proper storage of plasma samples, protected from light, to minimize this conversion.
Q4: What is the recommended type of internal standard (IS) for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled). A SIL-IS will have nearly identical chemical properties and chromatographic retention time, allowing it to co-elute with the analyte and effectively compensate for matrix effects and variability in extraction and ionization. If a SIL-IS is not available, a structural analog with similar physicochemical properties may be used, but it may not compensate for matrix effects as effectively.
Q5: How can I quantitatively assess the matrix effect for my this compound assay?
A5: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank plasma matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Inefficient sample preparation technique. | Optimize the sample preparation method. Consider switching from protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to improve recovery and cleanliness of the extract. |
| High variability in analyte signal across different plasma lots | Significant lot-to-lot variation in the plasma matrix composition. | Evaluate the matrix effect across at least six different lots of blank plasma during method validation. If variability is high, further optimization of the sample preparation and chromatographic separation is necessary. |
| Poor peak shape (e.g., tailing, fronting) | Suboptimal chromatographic conditions or column contamination. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the analytical column is not overloaded and is properly conditioned. A guard column can help protect the analytical column from plasma contaminants. |
| Sudden drop in sensitivity during a sample run | Accumulation of matrix components in the mass spectrometer ion source. | Clean the ion source of the mass spectrometer. Implement a more effective sample clean-up procedure to reduce the amount of non-volatile matrix components introduced into the system. |
| Interference peak at the retention time of this compound | Co-eluting endogenous plasma components or metabolites. | Adjust the chromatographic gradient to improve the separation of the analyte from the interfering peak. If separation is not possible, a more selective sample preparation technique may be required. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in plasma.
Materials:
-
Blank human plasma (at least 6 different lots)
-
This compound reference standard
-
Internal Standard (ideally, stable isotope-labeled this compound)
-
Reagents for chosen sample preparation method (e.g., acetonitrile for PPT)
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method (e.g., PPT, LLE, or SPE). Spike this compound and the internal standard into the extracted matrix at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Interpretation:
-
An MF or IS-Normalized MF of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the IS-Normalized MF across different plasma lots should ideally be ≤15%.
Protocol 2: Comparative Evaluation of Sample Preparation Techniques
Objective: To compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in minimizing matrix effects for this compound analysis.
Materials:
-
Pooled blank human plasma
-
This compound and Internal Standard
-
Acetonitrile (for PPT)
-
Ethyl acetate or other suitable organic solvent (for LLE)
-
SPE cartridges (e.g., mixed-mode cation exchange) and necessary reagents
-
LC-MS/MS system
Procedure:
-
Spike a known concentration of this compound and IS into three separate aliquots of pooled blank plasma.
-
Process each aliquot using one of the following methods:
-
PPT: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute.
-
LLE: Adjust the pH of the plasma sample to be basic. Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Separate the organic layer, evaporate, and reconstitute.
-
SPE: Condition the SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte and IS. Evaporate the eluate and reconstitute.
-
-
Analyze the final extracts by LC-MS/MS.
-
Assess the matrix effect for each preparation method using the post-extraction spike protocol (Protocol 1).
-
Compare the recovery and matrix factor for each technique.
Data Presentation:
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Matrix Factor (MF) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| IS-Normalized MF | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| %CV of IS-Normalized MF (across 6 lots) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Advantages | Simple, fast, inexpensive | Good for removing non-polar interferences | High selectivity, can remove a wide range of interferences |
| Disadvantages | Least effective at removing phospholipids, high matrix effects | Can be labor-intensive, may have lower recovery for polar analytes | More complex and expensive, requires method development |
Table 2: Mass Spectrometry Parameters for Levofloxacin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levofloxacin | 362 | [Insert experimentally determined value, e.g., 318] |
| This compound | 378 | [Insert experimentally determined value, e.g., 362, 334][2] |
| [Insert Internal Standard Name] | [Insert m/z] | [Insert m/z] |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting flowchart for matrix effects in this compound analysis.
References
Technical Support Center: Enhancing the Resolution of Levofloxacin N-oxide from Levofloxacin
Welcome to the technical support center for the analytical separation of Levofloxacin and its N-oxide metabolite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the chromatographic separation of Levofloxacin and Levofloxacin N-oxide.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Levofloxacin and this compound Peaks | Inadequate mobile phase composition. | Optimize the mobile phase. A common starting point is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile.[1] Adjusting the ratio of the organic modifier can significantly impact resolution. For instance, a mobile phase of buffer and methanol in a 70:30 v/v ratio has been used successfully.[1] |
| Incorrect pH of the mobile phase. | The pH of the mobile phase buffer is critical. For fluoroquinolones, a pH around 3 has been shown to be effective.[2] Small adjustments to the pH can alter the ionization state of the analytes and improve separation. | |
| Suboptimal column chemistry. | Consider using a C18 column, which is commonly employed for the separation of Levofloxacin and its impurities.[1][3] An Inertsil ODS-3V C18 column (250x4.6mm, 5µ) is a specific example that has been used. | |
| Inappropriate column temperature. | Column temperature affects retention times and peak shapes. A temperature of around 40-45°C can provide good results. | |
| Peak Tailing for Levofloxacin or this compound | Secondary interactions with the stationary phase. | Adding a competing amine, such as triethylamine, to the mobile phase can reduce peak tailing by masking active silanol groups on the stationary phase. |
| Sample overload. | Reduce the concentration of the injected sample to avoid overloading the column. | |
| Variable Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Column temperature instability. | Use a column oven to maintain a consistent temperature throughout the analysis. | |
| Co-elution with Other Impurities | Method is not specific for this compound. | Re-evaluate the mobile phase composition and gradient profile. A longer run time or a shallower gradient may be necessary to separate all impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for separating Levofloxacin and this compound?
A1: A common approach is to use a reversed-phase HPLC method with a C18 column. A mobile phase consisting of an ammonium acetate buffer with cupric sulfate and L-Isoleucine, mixed with methanol in a 70:30 (v/v) ratio, has been shown to be effective. Detection is typically performed using a UV detector at around 340 nm.
Q2: How can I confirm the identity of the this compound peak?
A2: The identity of the this compound peak can be confirmed using mass spectrometry (MS). The [M+H]+ ion for this compound will be observed at m/z 378, which is 16 mass units higher than that of Levofloxacin (m/z 362), corresponding to the addition of an oxygen atom.
Q3: Is chiral separation necessary to resolve this compound from Levofloxacin?
A3: No, chiral separation is not necessary to resolve Levofloxacin from its N-oxide. Levofloxacin itself is a single enantiomer ((S)-(-)-ofloxacin). The N-oxide is a distinct chemical entity and can be separated from the parent drug using standard reversed-phase chromatography. Chiral methods are employed to separate Levofloxacin from its R-enantiomer (Dextrofloxacin).
Q4: What are the key parameters to optimize for better resolution?
A4: The most critical parameters to optimize are the mobile phase composition (including the type and concentration of the organic modifier and the pH of the aqueous buffer), the column chemistry, and the column temperature. The flow rate can also be adjusted to fine-tune the separation.
Q5: Where does the N-oxidation occur on the Levofloxacin molecule?
A5: The N-oxidation typically occurs on the tertiary nitrogen atom of the piperazine ring. This is due to the higher electron density at this position, which makes it susceptible to oxidation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Resolution of Levofloxacin and this compound
This protocol is based on a validated method for the separation of Levofloxacin and its known impurities.
1. Materials and Reagents:
- Levofloxacin reference standard
- This compound reference standard
- Ammonium acetate
- Cupric sulfate
- L-Isoleucine
- Methanol (HPLC grade)
- Water (HPLC grade)
2. Chromatographic Conditions:
- Column: Inertsil ODS-3V C18, 250 x 4.6mm, 5µm
- Mobile Phase:
- Buffer: Dissolve 8.5g of ammonium acetate, 1.25g of cupric sulfate, and 1.0g of L-Isoleucine in 1000ml of water.
- Mobile Phase: Mix the buffer and methanol in a 70:30 v/v ratio.
- Flow Rate: 0.7 ml/min
- Column Temperature: 42°C
- Injection Volume: 25 µL
- Detector Wavelength: 340 nm
- Run Time: 60 minutes
3. Sample Preparation:
- Prepare a stock solution of Levofloxacin and this compound in the mobile phase.
- Further dilute the stock solution to the desired concentration for analysis.
Protocol 2: Chiral HPLC for Separation of Levofloxacin Enantiomers
While not for separating the N-oxide, this protocol is useful for assessing the enantiomeric purity of Levofloxacin.
1. Materials and Reagents:
- Levofloxacin reference standard
- D-phenylalanine
- Copper sulfate
- Methanol (HPLC grade)
- Water (HPLC grade)
2. Chromatographic Conditions:
- Column: C18
- Mobile Phase: D-phenylalanine-copper sulfate solution and methanol in an 80:20 ratio.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detector Wavelength: 325 nm
3. Sample Preparation:
- Dissolve the Levofloxacin sample in the mobile phase.
Visualizations
Caption: Workflow for HPLC analysis of Levofloxacin and its N-oxide.
Caption: Troubleshooting logic for poor peak resolution.
References
Validation & Comparative
The Case for Levofloxacin N-oxide: A Potential Biomarker for Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. While it is known for its high bioavailability and primary excretion as an unchanged drug, a small fraction undergoes metabolism, predominantly forming Levofloxacin N-oxide and desmethyl-levofloxacin[1][2]. The quantification and validation of drug metabolites as biomarkers are pivotal in drug development, offering insights into drug efficacy, safety, and individual metabolic differences. This guide provides a comparative analysis of this compound as a potential biomarker for Levofloxacin metabolism, supported by experimental data and detailed methodologies.
While direct clinical validation of this compound as a definitive biomarker for drug metabolism is not extensively documented in publicly available literature, this guide synthesizes existing pharmacokinetic data and analytical methodologies to build a case for its potential utility. We will explore its metabolic pathway, compare it with other potential biomarkers, and provide a detailed protocol for its quantification.
Metabolic Pathway of Levofloxacin
Levofloxacin undergoes limited metabolism in humans, with less than 5% of the administered dose being recovered as metabolites in urine[1]. The two primary metabolites identified are desmethyl-levofloxacin and this compound[2]. The N-oxidation of the piperazinyl group is a key metabolic transformation. While the specific enzymes responsible for Levofloxacin N-oxidation in humans have not been definitively identified, it is hypothesized that Flavin-containing monooxygenases (FMOs) are the primary catalysts. FMOs are known to oxygenate soft nucleophiles like the nitrogen atom in the piperazine ring of Levofloxacin[3]. Cytochrome P450 (CYP) enzymes appear to have minimal involvement in the metabolism of Levofloxacin.
Comparison of Potential Biomarkers
The ideal biomarker for drug metabolism should be sensitive, specific, and directly reflect the activity of the metabolizing enzymes. Here, we compare this compound with other potential markers.
| Biomarker | Pros | Cons | Rationale for Use |
| Levofloxacin (Parent Drug) Plasma Concentration | Readily measurable; reflects overall drug exposure. | Does not directly measure metabolic activity; influenced by absorption, distribution, and excretion. | Standard for therapeutic drug monitoring to ensure efficacy and avoid toxicity. |
| Desmethyl-levofloxacin | A direct product of metabolism. | Also a minor metabolite; may not be as sensitive to changes in metabolic activity as the N-oxide. | Could potentially be used in conjunction with the N-oxide to provide a more complete metabolic profile. |
| This compound | A direct product of a specific metabolic pathway (N-oxidation). Formation is likely dependent on FMO activity, offering a potential window into the function of this enzyme system. | As a minor metabolite, its concentration is low, requiring highly sensitive analytical methods. Its clinical relevance as a biomarker is not yet established. | Its concentration could reflect inter-individual variability in FMO activity, which may have broader implications for the metabolism of other drugs that are substrates of FMOs. |
Experimental Data
While specific studies validating this compound as a biomarker are lacking, pharmacokinetic studies in humans and animals have consistently quantified its presence in plasma and urine. These studies, although not designed for biomarker validation, provide the foundational data necessary for such an endeavor.
A study in Rhesus monkeys following a single oral dose of 14C-levofloxacin identified this compound as one of the minor metabolites in plasma and urine. Human pharmacokinetic studies have also reported the detection of this compound, albeit at low levels. The key to its validation as a biomarker lies in conducting dedicated clinical studies that correlate its concentration with clinical outcomes or known modulators of FMO activity.
Experimental Protocols
The accurate quantification of this compound is a prerequisite for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.
Protocol: Quantification of Levofloxacin and this compound in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on common practices in the field and should be validated in a specific laboratory setting.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol containing an internal standard like a stable isotope-labeled Levofloxacin or a structural analog).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS System
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Levofloxacin, this compound, and the internal standard.
3. Validation Parameters
The method should be validated according to regulatory guidelines, including assessment of:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Conclusion and Future Directions
This compound holds promise as a potential biomarker for Levofloxacin metabolism, specifically for the activity of Flavin-containing monooxygenases. Its direct formation through a specific metabolic pathway makes it an attractive candidate for investigating inter-individual differences in drug metabolism that are not dependent on the more commonly studied Cytochrome P450 enzymes.
However, significant research is required to validate its clinical utility. Future studies should focus on:
-
Correlation Studies: Investigating the relationship between this compound concentrations and clinical outcomes, such as therapeutic efficacy and adverse drug reactions.
-
Enzyme Phenotyping: Exploring the correlation between this compound levels and the activity of specific FMO isoforms.
-
Comparative Analyses: Directly comparing the performance of this compound with other potential biomarkers, including desmethyl-levofloxacin and the parent drug, in well-designed clinical trials.
The development and validation of this compound as a biomarker would not only enhance our understanding of Levofloxacin's pharmacology but also contribute to the broader field of personalized medicine by providing a tool to probe FMO-mediated drug metabolism.
References
Assessing Antibody Specificity: A Comparative Guide to the Cross-Reactivity of Levofloxacin Antibodies with Levofloxacin N-oxide
The structural similarity between a parent drug and its metabolites can often lead to antibody cross-reactivity, a phenomenon where an antibody binds to substances other than its intended target.[1] Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is metabolized in the body to form Levofloxacin N-oxide.[2][3][4] The structural resemblance between these two molecules necessitates a thorough evaluation of antibody cross-reactivity to ensure the reliability of any immunoassay designed to detect levofloxacin.
Structural Comparison
Levofloxacin and this compound share a core chemical structure. The primary difference is the oxidation of the nitrogen atom in the methylpiperazinyl group of Levofloxacin to form the N-oxide metabolite.[5] This seemingly minor modification can be significant in the context of antibody binding, as the epitope—the specific part of an antigen that an antibody recognizes—may be altered.
Hypothetical Cross-Reactivity Data
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying antibody cross-reactivity. The following table presents hypothetical data from such an assay to demonstrate how the cross-reactivity of an anti-levofloxacin antibody might be evaluated. The cross-reactivity is calculated as the ratio of the concentration of levofloxacin to the concentration of the cross-reacting compound (this compound) that produces a 50% inhibition of the antibody binding (IC50).
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Levofloxacin | 10 | 100 |
| This compound | 500 | 2 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of anti-levofloxacin antibodies with this compound.
Materials:
-
Anti-levofloxacin antibody
-
Levofloxacin standard
-
This compound
-
Levofloxacin-protein conjugate (for coating)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the levofloxacin-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of levofloxacin and this compound.
-
In a separate plate or tubes, pre-incubate the anti-levofloxacin antibody with the different concentrations of levofloxacin or this compound for 1 hour at 37°C.
-
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration and determine the IC50 value for both levofloxacin and this compound. Calculate the percent cross-reactivity.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
References
Comparative Stability of Fluoroquinolones Under Forced Degradation Conditions
A Guide for Researchers and Drug Development Professionals
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, are susceptible to degradation under various environmental conditions. This guide provides a comparative analysis of the stability of different fluoroquinolones based on experimental data from forced degradation studies. Understanding the inherent stability of these molecules is paramount for the development of robust formulations and for defining appropriate storage conditions.
Quantitative Comparison of Fluoroquinolone Stability
Forced degradation studies are essential for elucidating the degradation pathways and identifying the potential degradation products of a drug substance. The following table summarizes the quantitative data on the degradation of several fluoroquinolones under various stress conditions, including alkaline hydrolysis and photolysis.
| Fluoroquinolone | Stress Condition | Exposure Time | Degradation (%) | Reference |
| Ciprofloxacin | 0.1 M NaOH, 70°C | 4 hours | ~24 | [1][2] |
| 0.1 M HCl, 70°C | 4 hours | ~20 | [1] | |
| 3% H₂O₂, 70°C | 4 hours | ~40 | ||
| UV Radiation | 5 days | ~30 | ||
| Thermal, 60°C | 24 hours | ~10 | ||
| Photolytic (UVC 254 nm) | 30 minutes | < 10 | ||
| Enrofloxacin | Photolytic (UVC 254 nm) | 30 minutes | < 10 | |
| Norfloxacin | Photolytic (UVC 254 nm) | 30 minutes | < 10 | |
| Gemifloxacin | 0.2 M NaOH | - | k = 0.370 hr⁻¹ (t₁/₂ = 1.873 hr) | |
| Alkaline Medium | - | Degraded | ||
| Photolytic (UVC 254 nm) | 30 minutes | > 20 | ||
| Danofloxacin | Photolytic (UVC 254 nm) | 30 minutes | > 20 |
Key Observations:
-
Photostability: Gemifloxacin and danofloxacin exhibit greater susceptibility to degradation under photolytic conditions compared to ciprofloxacin, enrofloxacin, and norfloxacin.
-
Alkaline Lability: Gemifloxacin shows significant degradation in alkaline environments.
-
General Stability: Ciprofloxacin, enrofloxacin, and norfloxacin appear to be relatively more stable under the tested photolytic conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of fluoroquinolones.
Forced Degradation Studies
Forced degradation studies are conducted to accelerate the degradation of a drug substance to an extent that is analytically detectable.
1. Acid and Base Hydrolysis:
-
Procedure: A solution of the fluoroquinolone is prepared in a suitable solvent (e.g., methanol or water). To this solution, an equal volume of a strong acid (e.g., 0.1 M to 1 M HCl or H₂SO₄) or a strong base (e.g., 0.1 M to 1 M NaOH or KOH) is added. The mixture is then typically heated at a controlled temperature (e.g., 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and diluted to a suitable concentration for analysis.
-
Analysis: The extent of degradation is quantified using a stability-indicating high-performance liquid chromatography (HPLC) method.
2. Oxidative Degradation:
-
Procedure: A solution of the fluoroquinolone is treated with an oxidizing agent, commonly hydrogen peroxide (H₂O₂) at a concentration of 3-30%. The reaction is typically carried out at room temperature or elevated temperatures for a specified duration. Samples are taken at intervals and analyzed.
-
Analysis: Quantification of the remaining parent drug is performed by HPLC.
3. Photolytic Degradation:
-
Procedure: A solution of the fluoroquinolone in a photostable container is exposed to a controlled light source, such as a UV lamp (e.g., 254 nm) or a xenon lamp to simulate solar radiation. The exposure should be for a defined duration or until a certain level of degradation is achieved. A dark control sample is kept under the same conditions but protected from light to differentiate between photolytic and thermal degradation.
-
Analysis: The degradation is monitored by HPLC analysis of the exposed and control samples.
4. Thermal Degradation:
-
Procedure: The solid drug substance or a solution is subjected to elevated temperatures (e.g., 60-100°C) for a specific period. The study is often conducted in a temperature-controlled oven.
-
Analysis: The amount of degradation is determined by HPLC.
Analytical Method: Stability-Indicating HPLC-DAD
A stability-indicating analytical method is crucial to separate the parent drug from its degradation products, ensuring accurate quantification.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is commonly used.
-
Column: A C18 reversed-phase column is frequently employed for the separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient or isocratic elution mode. The pH of the aqueous phase is adjusted to achieve optimal separation.
-
Detection: The DAD is used to monitor the absorbance at a wavelength where the fluoroquinolone exhibits maximum absorbance, and also to assess the peak purity of the parent drug.
Visualizing Experimental Workflows and Influencing Factors
To better understand the processes involved in assessing fluoroquinolone stability, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for forced degradation studies of fluoroquinolones.
Caption: Factors influencing the stability and degradation pathways of fluoroquinolones.
References
A Comparative Guide to Analytical Methods for the Quantification of Levofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Levofloxacin N-oxide, a significant impurity and potential metabolite of the broad-spectrum antibiotic Levofloxacin, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of various analytical methods used for the quantification of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
Several analytical techniques have been validated for the quantification of Levofloxacin and its impurities, including this compound. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] It is a robust and reliable method for routine quality control of Levofloxacin and its related substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This makes it particularly suitable for the analysis of trace levels of impurities in complex matrices such as biological fluids.[2][3]
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a separation technique that utilizes an electric field to separate analytes based on their size and charge. Capillary Zone Electrophoresis (CZE) is a simple, rapid, and cost-effective method that can be employed for the analysis of pharmaceuticals.[4][5]
Quantitative Data Summary
The following tables summarize the key performance parameters of different analytical methods for the quantification of Levofloxacin and its impurities, including this compound.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V C18 (250 x 4.6mm, 5µm) | Cosmosil C18 (250mm x 4.6mm) 5µm | Purospher STAR C18 (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer and Methanol (70:30 v/v) | Buffer and Methanol (68:32 v/v) | Methanol: Water (70:30, v/v) |
| Flow Rate | 0.7 mL/min | - | 1 mL/min |
| Detector | UV at 340nm | - | UV at 294 nm |
| Run Time | 60 min | - | - |
| Linearity (Correlation Coefficient) | 0.998 to 1.000 | - | - |
| Recovery | 98.00% to 102.0% | LOQ to 150% of standard concentration | 100 ± 0.02% |
| LOD | - | 0.015 µg/mL (Levofloxacin) | 2 ng |
| LOQ | - | 0.046 µg/mL (Levofloxacin) | - |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Protein Precipitation | - |
| Run Time | 2.5 min | - |
| Linearity Range | 0.10 to 5.00 mg/L (Levofloxacin) | 0.23-1000 ng/mL (Moxifloxacin), 0.13-1000 ng/mL (Levofloxacin) |
| Correlation Coefficient (r²) | 0.999 (Levofloxacin) | > 0.999 |
| Precision (Within-day) | 1.4% to 2.4% (Levofloxacin) | <9% |
| Precision (Between-day) | 3.6% to 4.1% (Levofloxacin) | <9% |
| Accuracy | 0.1% to 12.7% (Levofloxacin) | 92.1-104% |
| Recovery (Extraction Efficiency) | - | 90.9-99.5% (Levofloxacin) |
| LOQ | 0.10 mg/L | - |
Table 3: Capillary Electrophoresis (CZE) Method Parameters
| Parameter | Method 1 | Method 2 |
| Background Electrolyte | 50 mM borax (pH 9.3) | - |
| Applied Voltage | +25 kV | - |
| Capillary | Uncoated fused-silica (51 cm total length/43 cm effective length, 50 µm i.d.) | - |
| Detection | UV at 335 nm | Electrochemiluminescence (ECL) |
| Run Time | < 4 minutes | < 9 minutes |
| Resolution | 7.79 | - |
| LOD | 3.43 µg·mL⁻¹ (Levofloxacin) | 6.4 x 10⁻⁷ mol/L (Levofloxacin) |
| LOQ | 10.38 µg·mL⁻¹ (Levofloxacin) | 1.4 x 10⁻⁶ mol/L (in human urine) |
| Recovery | 85.14% to 96.38% | 84.3% to 92.3% (in human urine) |
Experimental Protocols
HPLC Method for Levofloxacin and its Impurities
A simple HPLC method was developed and validated for Levofloxacin and its six known impurities, including the N-oxide impurity.
-
Buffer Preparation: 8.5g ammonium acetate, 1.25g cupric sulphate, and 1.0g L-Isoleucine in 1000ml water.
-
Mobile Phase: A mixture of the prepared buffer and methanol in a 70:30 v/v ratio.
-
Diluent: The mobile phase was used as the diluent.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18, 250*4.6mm, 5µ.
-
Injection Volume: 25µL.
-
Column Temperature: 42°C.
-
Flow Rate: 0.7ml/min.
-
Run Time: 60 minutes.
-
Detector: UV at 340nm.
-
LC-MS/MS Method for Levofloxacin in Human Serum
A rapid liquid chromatography-tandem mass spectrometry method was developed for the determination of levofloxacin in human serum.
-
Sample Preparation: Protein precipitation technique was used for sample preparation.
-
Chromatographic and Mass Spectrometric Conditions:
-
Run Time: 2.5 minutes.
-
The HPLC system was coupled to a triple quadrupole mass spectrometer.
-
Quantification was performed in selected reaction monitoring (SRM) mode.
-
Capillary Zone Electrophoresis (CZE) Method
A simple and efficient CZE method was developed and validated for the simultaneous determination of levofloxacin.
-
Background Electrolyte (BGE): 50 mM borax buffer with a pH of 9.3.
-
Separation Conditions:
-
Applied Voltage: +25 kV.
-
Injection: 50 mbar for 5 seconds (hydrodynamic).
-
Temperature: 40°C.
-
Capillary: Uncoated fused-silica capillary (51 cm total length, 43 cm effective length, 50 µm i.d.).
-
-
Detection: UV detection at a wavelength of 335 nm.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
Caption: Logical relationship of analytical methods and applications.
References
A Comparative Guide to Analytical Techniques for Levofloxacin N-oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the detection and quantification of Levofloxacin N-oxide, a primary metabolite and potential impurity of the broad-spectrum antibiotic Levofloxacin. Understanding the nuances of these methods is critical for accurate pharmacokinetic studies, stability testing, and quality control in pharmaceutical development.
At a Glance: Performance Comparison
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity, with detection by UV absorbance. | Chromatographic separation coupled with mass-based detection, providing high selectivity and sensitivity. | Separation based on the electrophoretic mobility of analytes in an electric field. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio (m/z) of precursor and product ions. | High, based on charge and hydrodynamic radius. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to ng/mL range. One study reported a Limit of Detection (LOD) for a Levofloxacin impurity (N-oxide) at a signal-to-noise ratio of 2.0 to 3.4 and a Limit of Quantification (LOQ) at a signal-to-noise ratio of 9.0 to 11.4[1]. | High, typically in the pg/mL to ng/mL range. A method for Levofloxacin reported an LOQ of 0.10 mg/L[2]. | Good, with a reported LOQ for Levofloxacin in human urine of 1.4 x 10⁻⁶ mol/L[3]. |
| Linearity Range | Typically wide, e.g., 0.13-1000 ng/mL for Levofloxacin[4]. | Wide and highly linear, often with correlation coefficients (r²) > 0.99[2]. | Generally good over a defined concentration range. |
| Accuracy & Precision | Good, with recovery typically within 98-102% and RSD <2%. | Excellent, with accuracy and precision often within ±15%. | Good, with reported recoveries between 84.3% and 92.3% for Levofloxacin in urine. |
| Sample Throughput | Moderate, with typical run times of 5-30 minutes. | High, with run times often less than 5 minutes. | High, with separation times often under 10 minutes. |
| Cost & Complexity | Relatively low cost and complexity. | High initial investment and operational complexity. | Moderate cost and complexity. |
| Common Applications | Routine quality control, stability testing, and quantification in pharmaceutical formulations. | Bioanalysis (plasma, urine), metabolite identification, and trace-level quantification. | Analysis of charged molecules, chiral separations, and screening assays. |
Experimental Workflows and Protocols
An effective analytical workflow is crucial for reliable and reproducible results. The following diagram illustrates a general experimental workflow for the analysis of this compound.
Caption: General experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
Below are representative protocols for each of the discussed analytical techniques. These should be adapted and validated for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Levofloxacin and its related substances, including the N-oxide, in pharmaceutical dosage forms.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer and methanol (70:30 v/v). The buffer consists of 8.5g ammonium acetate, 1.25g cupric sulfate, and 1g L-Isoleucine in 1000ml of water.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 42°C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 25 µL.
-
Sample Preparation:
-
Prepare a standard solution of Levofloxacin and its impurities (including N-oxide) in the mobile phase.
-
For drug products, dissolve a known amount of the sample in the mobile phase, sonicate to dissolve, and filter through a 0.45 µm nylon filter before injection.
-
-
Data Analysis: Quantify the N-oxide peak based on the calibration curve generated from the standard solutions.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of Levofloxacin and its metabolites in biological matrices.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column, such as a Zorbax SB-C18.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing 0.1% formic acid.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Levofloxacin: m/z 362.2 → 318.2.
-
This compound: A precursor ion of m/z 378.1 would be expected based on its molecular weight. Product ions would need to be determined by infusion and fragmentation experiments.
-
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled Levofloxacin).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Inject a small volume of the supernatant into the LC-MS/MS system.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Capillary Electrophoresis (CE)
CE offers a rapid and efficient alternative for the separation of charged analytes like Levofloxacin and its N-oxide.
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector.
-
Capillary: Uncoated fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for example, 25 mM disodium tetraborate adjusted to a specific pH (e.g., pH 9.2).
-
Separation Voltage: Typically in the range of 20-30 kV.
-
Detection: UV detection at a suitable wavelength, for example, 214 nm.
-
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
-
Filter the sample if necessary to remove particulates.
-
-
Data Analysis: Identify and quantify peaks based on their migration times and peak areas relative to a standard.
Conclusion
The choice of analytical technique for this compound detection is a critical decision that should be guided by the specific analytical needs. HPLC-UV provides a cost-effective and reliable method for routine analysis in quality control settings. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the gold standard. Capillary Electrophoresis offers a valuable alternative with high separation efficiency and rapid analysis times, particularly for charged analytes. For all methods, proper validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the results.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Formation of Levofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation of levofloxacin N-oxide, a minor metabolite of the broad-spectrum antibiotic levofloxacin, in both in vivo and in vitro settings. Understanding the metabolic fate of levofloxacin is crucial for drug development, safety assessment, and optimizing therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Executive Summary
Levofloxacin undergoes limited metabolism in humans, with the formation of this compound being a minor pathway. Less than 5% of an administered dose of levofloxacin is recovered in the urine as this compound and another metabolite, desmethyl-levofloxacin, combined.[1][2] The specific enzymes responsible for the N-oxidation of levofloxacin in the human body have not been definitively identified.
Data Presentation
Due to the limited quantitative data available for this compound, a direct comparative table is not feasible. However, the following table summarizes the key characteristics of its formation in both environments.
| Feature | In Vivo Formation | In Vitro Formation |
| Extent of Formation | Minor metabolite; less than 5% of the parent drug is excreted as N-oxide and desmethyl metabolites combined. | Expected to be a minor pathway, mirroring the in vivo findings. The exact conversion rates are dependent on the specific experimental conditions. |
| Primary Location | Primarily the liver, where drug-metabolizing enzymes are concentrated. | Dependent on the system used, e.g., liver microsomes, hepatocytes. |
| Enzymes Involved | Specific human enzymes are not yet definitively identified. CYP and FMO families are potential candidates. | Primarily Phase I metabolizing enzymes present in the chosen system, such as CYPs and FMOs within liver microsomes or hepatocytes. |
| Influencing Factors | Individual genetic variations in drug-metabolizing enzymes, renal function, and co-administered drugs. | Concentration of substrate and co-factors (e.g., NADPH), protein concentration, incubation time, and the specific in vitro system used. |
| Measurement | Quantification in biological matrices like urine and plasma using methods such as LC-MS/MS. | Quantification in the reaction mixture (e.g., microsomal suspension, cell culture media) using analytical techniques like HPLC or LC-MS/MS. |
Experimental Protocols
In Vivo Study Design for Quantification of Levofloxacin and its Metabolites
A typical clinical study to determine the in vivo formation of this compound would involve the following steps:
-
Subject Recruitment: A cohort of healthy volunteers is recruited for the study.
-
Drug Administration: A single oral dose of levofloxacin (e.g., 500 mg) is administered to the subjects.
-
Sample Collection: Blood and urine samples are collected at predetermined time points over a period of 48-72 hours.
-
Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples may undergo solid-phase extraction or protein precipitation to remove interfering substances.
-
Analytical Method: The concentrations of levofloxacin and its metabolites (including this compound) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The collected data is used to determine key pharmacokinetic parameters, including the amount of this compound excreted in the urine.
In Vitro Protocol for this compound Formation using Human Liver Microsomes
This protocol provides a general framework for assessing the formation of this compound in a common in vitro system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Levofloxacin
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add levofloxacin to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of levofloxacin should be within a relevant range (e.g., 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of this compound using a validated LC-MS/MS method.
Mandatory Visualization
Caption: Metabolic pathways of this compound formation.
Caption: Experimental workflow for in vitro this compound formation.
Conclusion
The formation of this compound is a minor metabolic pathway for levofloxacin both in vivo and, consequently, in in vitro metabolic systems. While direct comparative quantitative data is scarce, the consistently low levels of this metabolite reported in human studies indicate its limited contribution to the overall disposition of levofloxacin. In vitro models, particularly human liver microsomes and hepatocytes, provide a practical and ethical means to investigate the mechanisms of its formation, including the identification of the specific enzymes involved. Further research is warranted to definitively identify the enzymes responsible for levofloxacin N-oxidation and to establish a more quantitative correlation between in vivo and in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Analysis of the Antibacterial Potency of Levofloxacin and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial potency of the fluoroquinolone antibiotic levofloxacin and its principal metabolites, desmethyl-levofloxacin and levofloxacin-N-oxide. The information presented herein is supported by experimental data from in vitro studies to assist researchers in understanding the structure-activity relationships and the clinical relevance of levofloxacin's metabolic pathway.
Executive Summary
Levofloxacin is a widely used antibiotic that undergoes limited metabolism in the human body, with the majority of the dose excreted unchanged in the urine.[1][2][3] The primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide.[4] Experimental data demonstrates that while levofloxacin exhibits broad-spectrum antibacterial activity, its metabolites show significantly different potency. N-desmethyl levofloxacin retains some antibacterial activity, albeit reduced compared to the parent compound. In contrast, levofloxacin-N-oxide is consistently reported to be a pharmacologically inactive metabolite.[4]
Data Presentation: Comparative Antibacterial Potency
The following table summarizes the in vitro antibacterial activity of levofloxacin and N-desmethyl levofloxacin against several common bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a drug that prevents visible growth of a bacterium.
| Bacterial Strain | Levofloxacin MIC (µg/mL) | N-desmethyl Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 0.5 | 4 |
| Staphylococcus epidermidis | ~0.25 | 1 |
| Bacillus subtilis | Not readily available | 1 |
| Escherichia coli | 0.03 - 0.12 | 0.012 |
| Pseudomonas aeruginosa | 0.5 - 1.0 | >4 |
| Klebsiella pneumoniae | 0.06 - 0.12 | 0.25 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data for levofloxacin is compiled from multiple sources to show a typical range.
Levofloxacin-N-oxide: While specific MIC values for levofloxacin-N-oxide are not extensively reported in the literature, multiple sources confirm that it is an inactive metabolite with no significant pharmacological activity.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of antimicrobial agents. The data presented in this guide is primarily derived from studies employing the following standardized methods:
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (levofloxacin or its metabolites) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium only) are also included. The plate is then incubated at a specific temperature (usually 35-37°C) for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent directly into the agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.
Mandatory Visualizations
Metabolic Pathway of Levofloxacin
Caption: Metabolic conversion of levofloxacin to its primary metabolites.
Levofloxacin's Mechanism of Action
Caption: Inhibition of bacterial DNA replication by levofloxacin.
References
- 1. Susceptibility to levofloxacin of clinical isolates of bacteria from intensive care and haematology/oncology patients in Switzerland: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility to levofloxacin predicted from in vitro susceptibility testing results obtained with ciprofloxacin and with ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: A Guide to the Proper Disposal of Levofloxacin N-oxide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending from initial handling to final disposal. Levofloxacin N-oxide, a metabolite and degradation product of the antibiotic levofloxacin, requires careful consideration for its disposal to ensure the safety of personnel and the protection of the environment.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While specific data for the N-oxide is limited, the parent compound, levofloxacin, serves as a primary reference.
Hazard Identification and Personal Protective Equipment (PPE):
Levofloxacin and its derivatives are classified with specific hazard statements. Adherence to safety protocols is non-negotiable.
| Hazard Statement | Description | Recommended PPE |
| H302 | Harmful if swallowed | Protective gloves, lab coat |
| H315 | Causes skin irritation | Protective gloves, lab coat |
| H319 | Causes serious eye irritation | Safety glasses or goggles |
| H335 | May cause respiratory irritation | Respiratory protection (use in a well-ventilated area or under a fume hood) |
This data is based on available safety information for related compounds and should be considered a minimum requirement.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national regulations for chemical and pharmaceutical waste. The following protocol provides a general framework for its responsible disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify the waste stream containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it separate from non-hazardous and general laboratory trash.
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The original container, if empty, should be handled as hazardous waste.
-
Label Clearly: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow Storage Guidelines: Adhere to any specific storage temperature and conditions mentioned in the safety data sheet (SDS), such as "Ambient Storage."
4. Arrange for Professional Disposal:
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the final disposal.
-
Do Not Dispose in General Waste or Sewer: Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain. Improper disposal can lead to environmental contamination of water and soil.
5. Documentation:
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of pharmaceutical waste, including compounds like this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines under the Resource Conservation and Recovery Act (RCRA). Many states have their own, often more stringent, regulations. It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations. The EPA recommends incineration for many pharmaceutical wastes from take-back events, a practice that may also be required for laboratory-generated waste to prevent environmental release.
References
Personal protective equipment for handling Levofloxacin N-oxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Levofloxacin N-oxide. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Powder-free, meeting ASTM D6978 standard. Consider double gloving for extensive handling.[2] | To prevent skin contact and absorption. Nitrile and neoprene offer good chemical resistance. |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or other laminate material.[2] | To protect clothing and skin from contamination. Lab coats made of absorbent materials are not suitable.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 certified. | To protect against splashes and airborne particles entering the eyes and face. |
| Respiratory Protection | NIOSH-approved Respirator | Use in poorly ventilated areas or when generating dust. | To prevent inhalation of the compound, which can cause respiratory irritation. |
| Additional Protection | Disposable head, hair, and shoe covers | --- | Recommended to prevent the spread of contamination.[2] |
Handling and Storage Protocols
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration or storage at -20°C for long-term stability. It is also noted that this compound can be formed from the degradation of levofloxacin when exposed to daylight.
Handling:
-
Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Procedural Steps:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Weigh and handle the solid compound in a designated area, such as a weighing enclosure or fume hood, to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
After handling, wash hands and other exposed skin thoroughly.
-
Clean all equipment and the work surface with a suitable detergent or solvent after use.
-
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment.
Workflow for Chemical Spill Response:
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the affected area and inform others in the vicinity.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use absorbent pads or other suitable materials to contain the spill. For solid spills, avoid raising dust.
-
Cleanup:
-
Solid Spills: Carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Liquid Spills: Use an absorbent material to soak up the spill.
-
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly with a suitable solvent or detergent.
-
Disposal: Place all contaminated materials, including PPE, into a sealed and clearly labeled hazardous waste container.
-
Reporting: Report the incident to the appropriate laboratory safety personnel.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste, including contaminated PPE, in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Empty containers may retain product residue and should be disposed of in the same manner as the chemical.
By adhering to these guidelines, you can ensure a safe working environment when handling this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
